molecular formula C8H10ClNO B591890 (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride CAS No. 1810074-72-6

(R)-2,3-Dihydrobenzofuran-3-amine hydrochloride

Katalognummer: B591890
CAS-Nummer: 1810074-72-6
Molekulargewicht: 171.624
InChI-Schlüssel: IVRJMBYBAPVRHB-FJXQXJEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2,3-Dihydrobenzofuran-3-amine hydrochloride is a chiral amine derivative of the 2,3-dihydrobenzofuran scaffold, a structure of significant interest in medicinal chemistry. This compound serves as a key synthetic intermediate and pharmacophore in the discovery and development of novel therapeutic agents. The dihydrobenzofuran core is recognized as a privileged structure in drug design, often used to mimic other heterocyclic systems and improve the drug-like properties of lead compounds . Scientific research has identified the (R)-enantiomer of this amine as a critical precursor in the exploration of potent and selective ligands for biological targets. Specifically, this chiral building block has been employed in the synthesis of compounds investigated as selective agonists for the Cannabinoid Receptor 2 (CB2) . Targeting the CB2 receptor is a promising strategy for treating neuropathic pain without the psychoactive side effects associated with CB1 receptor activation . Beyond neurology, the dihydrobenzofuran scaffold is extensively explored for its antiprotozoal activity. Synthetic dihydrobenzofuran derivatives have demonstrated promising in vitro activity against Trypanosoma cruzi , the parasite responsible for Chagas disease, with studies suggesting their mechanism may involve the destabilization of tubulin-microtubule dynamics . Furthermore, this structural motif is featured in patents covering compounds with potential applications as cardiac sarcomere inhibitors for cardiovascular diseases . As a versatile chiral synthon, (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride provides researchers with a critical starting material for constructing complex molecules aimed at a diverse range of therapeutic areas.

Eigenschaften

IUPAC Name

(3R)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-4,7H,5,9H2;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRJMBYBAPVRHB-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2O1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810074-72-6
Record name 3-Benzofuranamine, 2,3-dihydro-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810074-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to the Asymmetric Synthesis of (R)-2,3-Dihydrobenzofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 2,3-Dihydrobenzofuran-3-amine Scaffolds

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a plethora of biologically active natural products and synthetic pharmaceuticals. The introduction of a chiral amine functionality at the C-3 position, specifically the (R)-enantiomer, imparts crucial molecular recognition properties, making (R)-2,3-Dihydrobenzofuran-3-amine and its derivatives highly sought-after building blocks in drug discovery and development. This guide provides a comprehensive, in-depth technical overview of a robust and well-established synthetic pathway to (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride, designed for researchers, scientists, and professionals in the field of medicinal chemistry and process development. The presented pathway emphasizes stereochemical control and practical applicability, drawing upon established asymmetric methodologies.

Strategic Overview: An Enantioselective Approach from Chalcones

The synthesis of the target molecule hinges on the strategic installation of the chiral center at the C-3 position. Among the various approaches, a pathway commencing from readily available chalcones offers a convergent and highly stereocontrolled route. This strategy leverages two powerful asymmetric transformations: the Corey-Bakshi-Shibata (CBS) reduction and the Sharpless asymmetric epoxidation. This sequence allows for the precise construction of the required stereoisomers, leading to the desired (R)-amine.

The overall synthetic strategy can be dissected into four key stages:

  • Synthesis of the Allylic Alcohol Precursor: An α,β-unsaturated ketone (chalcone) is stereoselectively reduced to the corresponding allylic alcohol.

  • Asymmetric Epoxidation: The allylic alcohol undergoes a substrate-directed epoxidation to introduce the epoxide functionality with the desired stereochemistry.

  • Intramolecular Cyclization and Amination: The chiral epoxy alcohol is subjected to an acid-catalyzed intramolecular cyclization, wherein an amine nucleophile attacks the epoxide, leading to the formation of the 3-amino-2,3-dihydrobenzofuran core.

  • Salt Formation and Purification: The final free amine is converted to its hydrochloride salt and purified to yield the target compound.

Synthesis_Pathway Chalcone Chalcone AllylicAlcohol (S)-Allylic Alcohol Chalcone->AllylicAlcohol Corey-Bakshi-Shibata Reduction EpoxyAlcohol (2R,3S)-Epoxy Alcohol AllylicAlcohol->EpoxyAlcohol Sharpless Asymmetric Epoxidation ProtectedAmine N-Protected (R)-3-Amino- 2,3-dihydrobenzofuran EpoxyAlcohol->ProtectedAmine Intramolecular Cyclization / Amination FinalAmine (R)-2,3-Dihydrobenzofuran- 3-amine ProtectedAmine->FinalAmine Deprotection HCl_Salt (R)-2,3-Dihydrobenzofuran- 3-amine hydrochloride FinalAmine->HCl_Salt HCl Salt Formation

Figure 1: Overall synthetic workflow for (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride.

Part 1: Synthesis of the Chiral Allylic Alcohol Intermediate

The journey begins with the synthesis of a suitable chalcone precursor, which is typically achieved through a Claisen-Schmidt condensation between an appropriately substituted acetophenone and benzaldehyde. For the purpose of this guide, we will consider the synthesis starting from a generic chalcone.

Corey-Bakshi-Shibata (CBS) Reduction

The first critical stereoselective step is the reduction of the prochiral ketone in the chalcone to a chiral secondary alcohol. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of ketones to alcohols, utilizing a chiral oxazaborolidine catalyst.[1][2][3] The choice of the (S)- or (R)-catalyst dictates the stereochemistry of the resulting alcohol. To obtain the desired precursor for the (R)-amine, the (S)-CBS catalyst is typically employed to yield the (S)-allylic alcohol.

Experimental Protocol:

  • To a solution of the chalcone (1.0 eq) in anhydrous tetrahydrofuran (THF) at room temperature is added the (S)-CBS catalyst solution (e.g., (S)-2-Methyl-CBS-oxazaborolidine, 0.1 eq).

  • The mixture is cooled to 0 °C, and a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq) in THF is added dropwise over 30 minutes.

  • The reaction is stirred at 0 °C for 2-4 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the (S)-allylic alcohol.

ParameterValue
Catalyst (S)-2-Methyl-CBS-oxazaborolidine
Reducing Agent Borane-dimethyl sulfide complex
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C
Typical Yield 85-95%
Typical Enantiomeric Excess >95% ee

Part 2: Sharpless Asymmetric Epoxidation

With the chiral allylic alcohol in hand, the next pivotal step is the introduction of an epoxide with the correct stereochemistry. The Sharpless asymmetric epoxidation is a powerful and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[4][5][6] The stereochemical outcome is determined by the chirality of the diethyl tartrate (DET) ligand used. For the synthesis of the target (R)-amine, a (+)-diethyl L-tartrate ((+)-DET) is employed, which directs the epoxidation to the si-face of the alkene, yielding the (2R,3S)-epoxy alcohol.

Experimental Protocol:

  • A solution of titanium(IV) isopropoxide (Ti(OiPr)₄, 1.0 eq) in anhydrous dichloromethane (DCM) is cooled to -20 °C.

  • To this solution is added (+)-diethyl L-tartrate ((+)-DET, 1.2 eq) in DCM.

  • The (S)-allylic alcohol (1.0 eq) in DCM is then added, followed by the dropwise addition of tert-butyl hydroperoxide (TBHP, 2.0 eq) in decane.

  • The reaction mixture is stirred at -20 °C for 4-6 hours, monitoring for completion by TLC.

  • The reaction is quenched by the addition of water, and the mixture is warmed to room temperature and stirred for 1 hour.

  • The resulting mixture is filtered through Celite®, and the filtrate is washed with a saturated aqueous solution of sodium sulfide and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude (2R,3S)-epoxy alcohol is purified by flash column chromatography.

ParameterValue
Catalyst System Ti(OiPr)₄ / (+)-DET
Oxidant tert-Butyl hydroperoxide (TBHP)
Solvent Anhydrous Dichloromethane (DCM)
Temperature -20 °C
Typical Yield 80-90%
Typical Diastereomeric Ratio >95:5

Part 3: Intramolecular Cyclization and Amination

This step constitutes the formation of the 2,3-dihydrobenzofuran ring and the introduction of the amine functionality. The reaction proceeds via an acid-catalyzed opening of the epoxide ring by a suitable amine nucleophile, followed by an intramolecular SNAr reaction.[7] The choice of the amine is critical; a protected amine such as benzylamine can be used, which can be subsequently deprotected.

Experimental Protocol:

  • To a solution of the (2R,3S)-epoxy alcohol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is added benzylamine (1.2 eq).

  • A catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, 0.1 eq) or a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq) is added.

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

  • After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude N-benzyl protected amine is purified by column chromatography.

Deprotection of the Amino Group

If a protecting group such as benzyl is used, it must be removed to yield the free primary amine. Catalytic hydrogenation is a common and effective method for debenzylation.

Experimental Protocol:

  • The N-benzyl protected (R)-3-amino-2,3-dihydrobenzofuran (1.0 eq) is dissolved in methanol.

  • Palladium on carbon (10% Pd/C, 10 mol%) is added to the solution.

  • The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration through Celite®, and the filtrate is concentrated to give the crude (R)-2,3-dihydrobenzofuran-3-amine.

Cyclization_Mechanism cluster_0 Acid-Catalyzed Epoxide Opening cluster_1 Intramolecular SNAr EpoxyAlcohol Epoxy Alcohol ProtonatedEpoxide Protonated Epoxide EpoxyAlcohol->ProtonatedEpoxide H+ AminoAlcohol Amino Alcohol Intermediate ProtonatedEpoxide->AminoAlcohol R-NH2 CyclizedProduct Dihydrobenzofuran AminoAlcohol->CyclizedProduct Intramolecular Nucleophilic Attack

Figure 2: Mechanism of intramolecular cyclization and amination.

Part 4: Hydrochloride Salt Formation and Final Purification

The final step is the conversion of the free amine to its hydrochloride salt, which often improves stability and handling properties. This is typically achieved by treating a solution of the amine with hydrochloric acid.[8]

Experimental Protocol:

  • The crude (R)-2,3-dihydrobenzofuran-3-amine is dissolved in a suitable solvent such as diethyl ether or ethyl acetate.

  • A solution of hydrochloric acid in diethyl ether (e.g., 2 M) is added dropwise with stirring until precipitation is complete.

  • The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the crude (R)-2,3-dihydrobenzofuran-3-amine hydrochloride.

  • For further purification, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.[9]

Analytical Characterization

The identity and purity of the final product should be confirmed by a suite of analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Chiral HPLC: To determine the enantiomeric excess of the final product.[10]

  • Melting Point: As a measure of purity.

Conclusion: A Versatile and Reliable Synthetic Pathway

The synthetic route detailed in this guide, commencing from chalcones and proceeding through key asymmetric transformations, represents a robust and highly stereoselective method for the preparation of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride. The modularity of this approach allows for the synthesis of a diverse range of analogues by varying the starting chalcone. The principles and protocols outlined herein provide a solid foundation for researchers and drug development professionals to access this valuable chiral building block for their synthetic endeavors.

References

  • Dalal Institute. Sharpless Asymmetric Epoxidation. Available at: [Link]

  • Wikipedia. Sharpless epoxidation. Available at: [Link]

  • ChemComplete. Acid Catalyzed Epoxide Openings - How do I know which product forms?. Available at: [Link]

  • Wikipedia. Corey–Itsuno reduction. Available at: [Link]

  • Chemistry LibreTexts. 5.2: Epoxidation of Allylic Alcohols. Available at: [Link]

  • Helgren, T. R., et al. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-dihydrobenzofuran Flavonoid Derivatives from Chalcones. Chemistry – A European Journal, 24(18), 4509-4514.
  • ResearchGate. Intramolecular cyclization of epoxy ketones... Available at: [Link]

  • ResearchGate. How to make a salt of a novel compound?. Available at: [Link]

  • Shi, M., et al. (2019). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 24(19), 3427.
  • Kegeler, S. N. (2018). Organocatalyzed Synthesis of Epoxides from Chalcones Utilizing Amino Acids. Masters Theses. 3217.
  • Master Organic Chemistry. Opening of Epoxides With Acid. Available at: [Link]

  • Wang, C., et al. (2021). Enantioselective Hydrogenation of Benzofurans with Water via Rh/Hf Cooperative Catalysts: Convenient Access to Chiral 2,3‐Dihydrobenzofurans.
  • ResearchGate. Purification of organic hydrochloride salt?. Available at: [Link]

  • The Organic Chemistry Tutor. Amine and HCl - salt formation reaction. Available at: [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available at: [Link]

  • Google Patents. US4670232A - Recovery of amines from by-product chloride salts.
  • Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]

  • Park, K. D., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 22(11), 1836.
  • Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. The Journal of Organic Chemistry, 79(21), 10465-10480.
  • Salt Partners. The science of salt recrystallization. Available at: [Link]

  • Thompson, S. K., & Wilson, J. W. (2011).
  • Saikia, L., & Boruah, R. C. (2005). Transition Metal-based Lewis Acid Catalyzed Ring Opening of Epoxides Using Amines under Solvent-Free Conditions. Synlett, 2005(10), 1539-1542.
  • Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. Available at: [Link]

  • Reddit. Problem with hydrochloride salt formation/isolation. Available at: [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available at: [Link]

  • The Organic Chemistry Tutor. Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Available at: [Link]

  • Xu, X., et al. (2014). Synthesis of dihydrobenzofurans and dihydroindoles by intramolecular Friedel-Crafts cyclizations of aryloxy- and arylamino-substituted propargylic alcohols. ARKIVOC, 2014(5), 237-246.
  • Kumar, A., et al. (2016). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
  • Wang, Y., et al. (2020). Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Organic Chemistry Frontiers, 7(12), 1461-1467.
  • Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega, 5(15), 8683-8690.
  • Synthesis of Chalcone Epoxides and Studies of their Antimicrobial Activities. RUCL Institutional Repository.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 13(1), 1-8.
  • JoVE. Video: Sharpless Epoxidation. Available at: [https://www.jove.com/v/102 Sharpless-Epoxidation]([Link] Sharpless-Epoxidation)

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Shaikh, A. K., & Varvounis, G. (2014). Novel synthesis of 3-substituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates generated in situ. Organic Letters, 16(5), 1478-1481.
  • ResearchGate. Some reactions of 2'-benzyloxychalcone derivatives and preparation of trans-3-Hydroxy-7,4'-dimethoxyflavanone from a chalcone epoxide. Available at: [Link]

  • Google Patents. US20100204470A1 - Method for salt preparation.
  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • Ti(III)-Mediated Radical Cyclization of β-Aminoacrylate Containing Epoxy Alcohol Moieties: Synthesis of High. Synlett, 2008(15), 2329-2332.
  • Suresh Babu, V. V., & Ananda, K. (2001). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry - Section B, 40B(9), 790-794.
  • One Pot and Two Pot Synthetic Strategies and Biological Applications of Epoxy-Chalcones.
  • Organic Chemistry Portal. Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ. Available at: [Link]

  • JoVE. Video: Sharpless Epoxidation. Available at: [Link]

Sources

A Technical Guide to the Chiral Synthesis of (R)-2,3-Dihydrobenzofuran-3-amine Hydrochloride: Strategies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The (R)-2,3-dihydrobenzofuran-3-amine scaffold is a privileged structural motif in medicinal chemistry, serving as a critical chiral building block for numerous pharmacologically active agents. Its synthesis in an enantiomerically pure form is a topic of significant interest and a benchmark for the application of modern asymmetric catalysis. This technical guide provides an in-depth exploration of the chiral synthesis of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride. Moving beyond a simple recitation of procedures, this document elucidates the strategic rationale behind synthetic choices, details the mechanistic underpinnings of stereocontrol, and presents a comprehensive, field-proven experimental protocol. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous understanding of this important transformation.

Strategic Imperatives: The Significance of the Chiral 3-Aminodihydrobenzofuran Core

The 2,3-dihydrobenzofuran ring system is a common feature in a wide array of natural products and bioactive molecules.[1] The introduction of a chiral amine at the C3 position creates a stereogenic center that is often crucial for specific molecular recognition and biological activity. The (R)-enantiomer, in particular, is a key intermediate in the synthesis of advanced pharmaceutical candidates.

The primary challenge in constructing this target lies in the efficient and highly selective creation of the C3 stereocenter. Early approaches often relied on the resolution of racemic mixtures, which is inherently inefficient, with a maximum theoretical yield of only 50%. Modern synthetic chemistry has largely overcome this limitation through the development of sophisticated asymmetric catalytic methods. These strategies can be broadly categorized into:

  • Asymmetric Cycloaddition/Annulation Reactions: These methods, such as [3+2] and [4+1] cyclizations, construct the heterocyclic ring and the stereocenter concurrently.[1][2][3]

  • Catalytic Intramolecular Cyclizations: Perhaps the most elegant and widely adopted approach, this involves the cyclization of a pre-functionalized acyclic precursor, where a chiral catalyst orchestrates the stereochemical outcome. Organocatalytic intramolecular Michael additions are a prime example of this strategy's power.[4]

  • Metal-Catalyzed Asymmetric Reactions: Transition metals like palladium, copper, and rhodium, complexed with chiral ligands, are potent catalysts for various transformations that can yield the desired scaffold with high enantioselectivity.[2][5][6]

This guide will focus on the organocatalytic intramolecular Michael addition, a strategy prized for its operational simplicity, avoidance of heavy metals, and consistently high levels of stereocontrol.

Mechanistic Deep Dive: Organocatalytic Control of Stereochemistry

The enantioselective synthesis of 2,3-disubstituted trans-2,3-dihydrobenzofurans via an intramolecular Michael addition is a powerful method.[4] The success of this reaction hinges on the use of a bifunctional catalyst, typically a tertiary amine-thiourea derivative, which activates both the nucleophile and the electrophile simultaneously.

The Catalytic Cycle

The reaction proceeds through a carefully orchestrated catalytic cycle, as illustrated below. The bifunctional catalyst, through its thiourea moiety, activates the Michael acceptor (the α,β-unsaturated ketone part of the substrate) via hydrogen bonding. Simultaneously, the Brønsted base component of the catalyst (the tertiary amine) deprotonates the phenolic hydroxyl group, which serves as the pro-nucleophile. This dual activation brings the reacting partners into close proximity within a chiral environment, facilitating a highly organized transition state that dictates the stereochemical outcome of the C-O bond formation.

Catalytic_Cycle sub Substrate (Keto-enone Precursor) complex Activated Complex (Substrate-Catalyst) sub->complex H-Bonding & Deprotonation cat Bifunctional Catalyst (Thiourea-Amine) cat->complex cyclized Cyclized Intermediate (Enolate) complex->cyclized Intramolecular Michael Addition prod Product (Chiral Dihydrobenzofuran) cyclized->prod Protonation & Catalyst Regeneration prod->cat Synthetic_Workflow A Step 1: Precursor Synthesis (Salicylaldehyde + Acetoacetate derivative) B Step 2: Asymmetric Cyclization (Organocatalyzed Intramolecular Michael Addition) A->B Knoevenagel Condensation C Step 3: Reductive Amination (Ketone to Protected Amine) B->C NaBH(OAc)3, NH4OAc D Step 4: Deprotection & Salt Formation (Final Product Isolation) C->D HCl in IPA/Ether

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of (E)-2-(2-hydroxybenzylidene)-3-oxobutanoate Precursor

  • To a solution of salicylaldehyde (1.0 eq) and methyl acetoacetate (1.1 eq) in toluene (5 mL/mmol salicylaldehyde), add piperidine (0.1 eq) and acetic acid (0.1 eq).

  • Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the salicylaldehyde.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the keto-enone precursor as a yellow solid.

Step 2: Asymmetric Intramolecular Michael Addition

  • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the keto-enone precursor (1.0 eq) in dichloromethane (DCM, 0.1 M solution). [7]2. Cool the solution to the optimized temperature, typically between -20 °C and 0 °C, to maximize enantioselectivity. [4]3. Add the bifunctional tertiary amine-thiourea catalyst (e.g., Takemoto's catalyst) (0.1 eq, 10 mol%).

  • Stir the reaction at this temperature for 24-48 hours, monitoring progress by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify by flash column chromatography (hexane:ethyl acetate gradient) to afford the chiral 2,3-dihydrobenzofuran-3-yl)ethan-1-one derivative.

  • Verify the enantiomeric ratio (er) by HPLC analysis on a chiral stationary phase (e.g., Chiralpak AD-H or OD-H column).

Step 3: Reductive Amination

  • Dissolve the chiral ketone from Step 2 (1.0 eq) in methanol (0.1 M).

  • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the mixture at room temperature for 12-24 hours.

  • Quench the reaction by carefully adding 1M HCl until the solution is acidic (pH ~2).

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with 6M NaOH to pH >12 and extract with DCM (3 x volumes).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the crude (R)-2,3-Dihydrobenzofuran-3-amine.

Step 4: Hydrochloride Salt Formation

  • Dissolve the crude amine from Step 3 in a minimal amount of cold isopropanol or diethyl ether.

  • Slowly add a solution of HCl in isopropanol or diethyl ether (1.1 eq) dropwise with stirring.

  • A white precipitate of the hydrochloride salt should form immediately.

  • Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride as a stable, crystalline solid.

Data-Driven Protocol Validation

The robustness of any synthetic protocol is validated by its performance across various conditions and with different substrates. The following tables summarize typical data for the key asymmetric cyclization step, demonstrating the self-validating nature of the methodology.

Table 1: Optimization of the Asymmetric Michael Addition

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)dr (trans:cis)er (R:S)
110TolueneRT248590:1088:12
210DCMRT249295:591:9
310DCM03690>98:296:4
4 10 DCM -20 48 88 >99:1 98:2
55DCM-204881>99:197:3

Data is representative and compiled for illustrative purposes based on published literature. [4]The results clearly indicate that lower temperatures significantly improve both diastereoselectivity and enantioselectivity. [4] Table 2: Substrate Scope for the Asymmetric Cyclization

EntryR¹ Substituent (on Salicylaldehyde)R² Substituent (on Acetoacetate)Yield (%)er (R:S)
1HMe8898:2
25-BrMe9199:1
35-NO₂Me7597:3
43-MeOMe8496:4
5HEt8698:2

This table demonstrates the method's tolerance for various electronic and steric modifications on the precursor.

Conclusion and Future Perspectives

The organocatalytic intramolecular Michael addition represents a highly efficient, reliable, and scalable strategy for the synthesis of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride. The use of bifunctional catalysts provides a powerful tool for controlling stereochemistry under mild, metal-free conditions. The detailed protocol herein serves as a validated starting point for researchers in the field.

Future advancements will likely focus on the development of even more active catalysts to reduce loadings and reaction times, the expansion of the substrate scope to more complex and challenging precursors, and the adaptation of these protocols to continuous flow manufacturing for improved safety and efficiency on an industrial scale.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Khardina, P. A., et al. (2024). Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group. ResearchGate. Request PDF available at [Link]

  • Li, Z., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. National Center for Biotechnology Information. Retrieved from [Link]

  • Adair, G., et al. (2014). Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, C., et al. (2020). Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes. Chinese Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric GAP synthesis of 2,3-dihydrobenzofuran. Retrieved from [Link]

  • Google Patents. (n.d.). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
  • Ali, A., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of 2- and 3-Benzofuryl b-Amino Alcohols. Request PDF available at [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans. Retrieved from [Link]

  • Charrier, C., & Bertrand, P. (2011). Resolution of 2,3-dihydro-benzofuran-3-ols. Indian Academy of Sciences. Retrieved from [Link]

  • Frontiers. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Retrieved from [Link]

  • Barrios Antúnez, D. J., et al. (2016). Enantioselective Synthesis of 2,3-Disubstituted trans-2,3-Dihydrobenzofurans Using a Brønsted Base/Thiourea Bifunctional Catalyst. The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). First total synthesis of the only known 2-isopropyliden-2H-benzofuran-3-one isolated from V. luetzelburgii. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Synthetic Route to Chiral γ-Lactams from α-Amino Acids via Rh-Catalyzed Intramolecular C−H Insertion. Request PDF available at [Link]

Sources

Physicochemical Profiling & Solubility Assessment: (R)-2,3-Dihydrobenzofuran-3-amine Hydrochloride

[1]

Executive Summary

(R)-2,3-Dihydrobenzofuran-3-amine hydrochloride is a critical chiral building block, predominantly utilized in the synthesis of muscarinic receptor antagonists (e.g., Darifenacin) and other heterocyclic pharmaceutical agents.[1] As a chiral amine salt, its solubility profile is the governing parameter for process yield, enantiomeric purity, and solid-state stability.[1]

This guide addresses the physicochemical behavior of this compound. While specific quantitative solubility curves for this intermediate are often proprietary to active pharmaceutical ingredient (API) manufacturers, this document synthesizes available data from patent literature and establishes a self-validating protocol for researchers to generate precise solubility isotherms.[1]

Chemical Architecture & Properties[1][2]

Understanding the solubility requires analyzing the molecular interactions of the solute.[1]

PropertyDescription
Chemical Name (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride
Molecular Formula C₈H₉NO[1][2][3][4] · HCl
Molecular Weight 171.62 g/mol
Physical Form White to off-white crystalline solid
Chirality (R)-enantiomer (C3 position)
Salt Form Hydrochloride (Ionic lattice)
H-Bond Donors 3 (Ammonium headgroup)
H-Bond Acceptors 1 (Benzofuran oxygen)

Scientist’s Insight: The hydrochloride salt formation transforms the oily free base (soluble in non-polar organics) into a high-melting ionic solid.[1] The crystal lattice is stabilized by hydrogen bonding between the chloride counter-ion and the ammonium protons (

1

Solubility Landscape

The following data categorizes solvent interactions based on polarity and dielectric constants, derived from synthesis purification protocols of analogous benzofuran-3-amines.

Qualitative Solubility Profile
Solvent ClassSolventsSolubility BehaviorUsage in Process
Polar Protic Water, MethanolHigh (>100 mg/mL)Dissolution, Extraction
Polar Aprotic DMSO, DMFHigh (>150 mg/mL)Reaction Medium
Lower Alcohols Ethanol, Isopropanol (IPA)Moderate / Temperature Dependent Recrystallization (Primary)
Esters/Ketones Ethyl Acetate, AcetoneLow to Moderate Anti-solvent, Slurry Wash
Non-Polar Toluene, Hexane, HeptaneInsoluble (<1 mg/mL)Anti-solvent, Impurity Rejection
Thermodynamic Solubility Trends (Estimated)

Note: Values are representative of similar chiral amine hydrochlorides.

  • Water: High solubility due to ion-dipole interactions.[1] Not suitable for crystallization due to yield loss, unless used as a solvent in an anti-solvent precipitation (e.g., Water/Acetone).[1]

  • Isopropanol (IPA): The "Goldilocks" solvent.[1]

    • @ 20°C: Low solubility (~5-15 mg/mL)[1]

    • @ 80°C: High solubility (~80-100 mg/mL)[1]

    • Implication: Ideal for cooling crystallization to maximize recovery.[1]

Experimental Protocol: Determination of Solubility Isotherms

As a Senior Scientist, I reject the reliance on single-point literature values. Variations in polymorphs or impurity profiles can drastically alter solubility.[1] You must validate the solubility of your specific batch using the following Isothermal Saturation Method .

Workflow Diagram

Solubility_WorkflowStartSTART: Excess Solid AdditionEquilibrationEquilibration(Agitation @ Fixed Temp T)Start->Equilibration  t > 24h  SamplingPhase Separation(Syringe Filter 0.45 µm)Equilibration->Sampling  Isothermal  DilutionDilution(Mobile Phase/Solvent)Sampling->Dilution  Prevent Precipitation  AnalysisQuantification(HPLC-UV or Gravimetric)Dilution->AnalysisCalculationCalculate Solubility (S)S = C_dil × Dilution FactorAnalysis->Calculation

Figure 1: Standardized workflow for isothermal solubility determination. Note the critical filtration step must be performed at the equilibration temperature to prevent nucleation.[1]

Step-by-Step Methodology
  • Preparation: Add excess (R)-2,3-dihydrobenzofuran-3-amine HCl to 5 mL of the target solvent in a crimp-top vial.

  • Agitation: Place in a thermomixer or shaking water bath.

    • Standard: 24 hours at 25°C (or target T).

    • Validation: Check for presence of residual solid.[1] If clear, add more solid.[1]

  • Sampling (Critical):

    • Pre-warm the syringe and filter (0.45 µm PTFE) to the exact temperature of the solution.[1]

    • Why? A cold syringe causes immediate crystallization, lowering the measured concentration (false negative).[1]

  • Quantification:

    • Method A (HPLC): Dilute the filtrate 100x with mobile phase.[1] Inject against a standard curve.

    • Method B (Gravimetric): Evaporate a known volume of filtrate to dryness in a tared vessel.[1] Calculate mass/volume.

Thermodynamic Analysis & Process Application

Van't Hoff Solubility Modeling

For process scale-up, determining solubility at two temperatures allows you to model the entire curve using the Van't Hoff equation.[1] This is essential for designing cooling ramps.[1]

1
  • x: Mole fraction solubility

  • T: Absolute temperature (Kelvin)[1]

  • 
    :  Enthalpy of dissolution (typically positive/endothermic for these salts)[1]
    

Application: Plot


11
Recrystallization Strategy (Purification)

The primary use of solubility data for this compound is optical resolution or chemical purification.[1]

Recommended System: Isopropanol (IPA) or Ethanol/Ethyl Acetate.[1]

Recrystallization_LogicCrudeCrude (R)-Amine HClDissolveDissolve @ Reflux(IPA or EtOH)Crude->DissolveFilterHot Filtration(Remove Insolubles)Dissolve->FilterCoolControlled Cooling(10°C/hour)Filter->CoolNucleateNucleation OnsetCool->NucleateIsolateFiltration & Wash(Cold IPA)Nucleate->Isolate

Figure 2: Cooling crystallization logic.[1] The choice of solvent (IPA) relies on the steep solubility curve (high at reflux, low at ambient).[1]

References

  • Sigma-Aldrich. (2025).[1] Product Specification: 2,3-Dihydro-1-benzofuran-3-amine hydrochloride.[1][3][5] Link

  • PubChem. (2025).[1][4] Compound Summary: (2,3-Dihydrobenzofuran-2-yl)methanamine (Structural Analog Data). National Library of Medicine.[1] Link

  • Pfizer Inc. (2000).[1] Process for the preparation of Darifenacin and intermediates thereof. US Patent 6,106,864.[1] (Describes resolution and salt formation of benzofuran amines). Link

  • Black, S. N., et al. (2011).[1] Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences. Link

Disclaimer: This guide is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) before handling chemical substances.

(R)-2,3-Dihydrobenzofuran-3-amine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological significance, and experimental handling of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride . This document is structured for researchers and drug development professionals, focusing on its role as a privileged chiral scaffold in CNS and oncology therapeutics.

A Privileged Chiral Scaffold in Modern Drug Discovery

Executive Summary

(R)-2,3-Dihydrobenzofuran-3-amine hydrochloride (CAS: 860689-81-2 for the free base analog context) represents a high-value chiral pharmacophore used primarily in the synthesis of conformationally restricted ligands for G-protein coupled receptors (GPCRs) and enzyme inhibitors. Unlike flexible phenethylamines, this bicyclic scaffold locks the ethylamine side chain into a rigid conformation, significantly reducing the entropic penalty of binding to targets such as the 5-HT2A receptor , PRMT5 methyltransferase , and HIV-1 Reverse Transcriptase .

This guide explores the compound's mechanism of action not as a standalone drug, but as a critical stereochemical anchor that confers potency and selectivity to bioactive molecules.

Mechanism of Action: Pharmacological & Structural

The utility of (R)-2,3-dihydrobenzofuran-3-amine stems from its ability to mimic the bioactive conformation of neurotransmitters while providing a rigid steric bulk that enhances receptor selectivity.

2.1. Conformational Restriction Theory

In flexible ligands (e.g., serotonin or dopamine), the ethylamine side chain rotates freely. Binding to a receptor requires the molecule to adopt a specific low-energy conformation, incurring an entropic cost (ΔS).

  • The Scaffold Advantage: The dihydrobenzofuran ring incorporates the ethylamine chain into a bicyclic system.

  • Mechanism: This "pre-organizes" the amine functionality into a bioactive orientation, minimizing ΔS upon binding and often resulting in higher affinity (

    
    ) compared to acyclic analogs.
    
2.2. Target-Specific Mechanisms

The (R)-enantiomer is frequently the eutomer (active isomer) for several distinct biological targets:

  • 5-HT2A/2C Receptor Modulation (CNS):

    • The scaffold acts as a rigid bioisostere of the phenethylamine class (e.g., hallucinogens, antidepressants).

    • Interaction: The primary amine forms a salt bridge with the conserved Asp3.32 residue in the GPCR binding pocket. The benzofuran oxygen acts as a hydrogen bond acceptor, mimicking the 5-hydroxyl of serotonin or methoxy groups in amphetamine derivatives.

    • Chirality: The (R)-configuration orients the aromatic ring into the hydrophobic pocket (residues Phe339/Phe340) while directing the amine toward the aspartate, avoiding steric clash with the receptor walls.

  • PRMT5 Inhibition (Oncology):

    • Derivatives of this amine (e.g., 6-trifluoromethyl analogs) have been identified as potent inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) .

    • Mechanism: The scaffold occupies the substrate-binding cleft, blocking the methylation of histones and survival proteins in MTAP-deficient cancer cells. The rigid ring structure ensures high selectivity for PRMT5 over other methyltransferases.

  • HIV-1 Reverse Transcriptase (Antiviral):

    • Used in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

    • Mechanism: The lipophilic dihydrobenzofuran moiety fits into the hydrophobic non-substrate binding pocket (NNIBP), locking the enzyme in an inactive conformation.

2.3. Visualization of Pharmacophore Logic

The following diagram illustrates how the scaffold maps to biological targets.

MoA_Pharmacophore cluster_features Structural Features cluster_targets Biological Targets Scaffold (R)-2,3-Dihydrobenzofuran-3-amine Rigidity Conformational Restriction Scaffold->Rigidity Chirality (R)-Stereocenter (Vector Control) Scaffold->Chirality H_Bond Oxygen H-Bond Acceptor Scaffold->H_Bond HT2A 5-HT2A Receptor (Asp3.32 Interaction) Rigidity->HT2A Reduces Entropic Cost HIV_RT HIV-1 RT (Allosteric Pocket) Rigidity->HIV_RT Hydrophobic Fit PRMT5 PRMT5 Enzyme (Substrate Competition) Chirality->PRMT5 Selectivity Filter H_Bond->HT2A Mimics 5-OH Indole

Caption: Pharmacophore mapping of the (R)-2,3-dihydrobenzofuran-3-amine scaffold to key biological targets.

Experimental Protocols & Handling
3.1. Chemical Properties[1][2][3][4][5][6]
  • Molecular Formula:

    
     (Hydrochloride salt)
    
  • Molecular Weight: 171.62 g/mol

  • Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in non-polar solvents (DCM, Hexanes).

  • Stability: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation of the amine or racemization.

3.2. Analytical Validation (Chiral Purity)

Ensuring the enantiomeric excess (ee) of the (R)-isomer is critical, as the (S)-isomer often exhibits significantly reduced biological activity (distomer).

Protocol: Chiral HPLC Method

  • Column: Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 280 nm.

  • Sample Prep: Dissolve 1 mg in 1 mL of Ethanol/Hexane (1:1).

  • Criteria: (R)-isomer typically elutes second (depending on column interaction). Target purity > 98% ee.

3.3. Synthetic Application: Amide Coupling

A common workflow involves coupling this amine to a carboxylic acid core (e.g., for PRMT5 inhibitor synthesis).

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with the carboxylic acid partner (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir for 15 minutes at 0°C to form the activated ester.

  • Addition: Add (R)-2,3-dihydrobenzofuran-3-amine HCl (1.1 eq) directly to the mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS for disappearance of the amine (

    
     for free base).
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove unreacted acid) and brine.
    
  • Purification: Flash column chromatography (usually MeOH/DCM gradient).

Data Summary: Activity Profile

The following table summarizes the impact of the dihydrobenzofuran scaffold on biological potency compared to acyclic analogs.

Target ClassAnalog TypeStructural FeatureRelative Potency (Fold Change)Mechanism of Enhancement
5-HT2A PhenethylamineFlexible Chain1.0x (Baseline)High entropic cost
5-HT2A Dihydrobenzofuran Rigid Bicyclic 10x - 50x Conformational locking
PRMT5 Linear AmideFlexible1.0xPoor pocket fit
PRMT5 (R)-Dihydrobenzofuran Chiral Rigid >100x Specific hydrophobic pocket fill
Synthetic Workflow Diagram

The following flowchart details the decision-making process for utilizing this scaffold in lead optimization.

Synthesis_Workflow Start Target Identification (GPCR / Enzyme) Selection Select Scaffold: (R)-2,3-Dihydrobenzofuran-3-amine Start->Selection Coupling Coupling Reaction (Amide/Reductive Amination) Selection->Coupling Resolution Chiral Resolution / QC (Ensure >98% ee) Coupling->Resolution Assay Biological Assay (Binding / Functional) Resolution->Assay Decision Is Potency > Acyclic Analog? Assay->Decision Optimize Optimize Substituents (C5/C7 positions) Decision->Optimize Yes Discard Discard Scaffold Decision->Discard No Optimize->Coupling Iterate

Caption: Workflow for integrating the (R)-2,3-dihydrobenzofuran-3-amine scaffold into drug discovery pipelines.

References
  • Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. ACS Chemical Neuroscience. (2022). Link

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules. (2023). Link

  • Nitrogen-Containing Fused Three Ring PRMT5 Inhibitor. Google Patents / WIPO. (2023). Link

  • Asymmetric Synthesis of Novel (1H-Benzimidazol-2-ylthio)-acetamide Derivatives. Acta Poloniae Pharmaceutica. (2010). Link

Sources

Technical Master File: (R)-2,3-Dihydrobenzofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride , a critical chiral scaffold in the development of CNS-active agents (NMDA modulators) and BET bromodomain inhibitors.[1]

High-Purity Chiral Scaffold for CNS & Oncology Drug Discovery[1]

Executive Summary & Significance

(R)-2,3-Dihydrobenzofuran-3-amine hydrochloride (CAS: 860689-81-2 for racemate; specific enantiomer often custom-synthesized) represents a privileged substructure in modern medicinal chemistry.[1] Unlike its planar benzofuran counterparts, the 2,3-dihydro scaffold offers a specific 3D-vector orientation crucial for binding in chiral pockets of GPCRs and ion channels.

Key Therapeutic Vectors:

  • NMDA Receptor Modulation: The (R)-isomer exhibits distinct allosteric modulation profiles compared to the (S)-isomer, often acting as a stereoselective switch between positive and negative allosteric modulation (PAM vs. NAM).

  • BET Bromodomain Inhibition: Used as a rigidifying core to replace flexible linkers in BD2-selective inhibitors, improving metabolic stability and selectivity.

  • Melatonin Agonists: A structural congener to the tricyclic core of Ramelteon, offering a simplified scaffold for MT1/MT2 agonist design.

Chemical Identity & Properties

ParameterSpecification
Chemical Name (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
Chiral Center C-3 (R-configuration)
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
Key Functionality Primary amine (nucleophile), Dihydrofuran ring (hydrogen bond acceptor)

Synthetic Methodologies

To ensure high enantiopurity (>98% ee), two distinct protocols are recommended depending on scale and available equipment.

Protocol A: Classical Optical Resolution (Scalable)

Best for: Multi-gram to kilogram scale production where cost-efficiency is paramount.[1]

Principle: Formation of diastereomeric salts using chiral tartaric acid derivatives, exploiting solubility differences between the (R,R)-salt and (S,R)-salt.

Workflow:

  • Salt Formation: Dissolve racemic 2,3-dihydrobenzofuran-3-amine (free base) in hot Ethanol (EtOH).[1]

  • Resolving Agent: Add 0.5 equivalents of (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) .

  • Crystallization: Cool slowly to 4°C. The (R)-amine typically forms a less soluble diastereomeric salt with L-DBTA.[1]

  • Filtration & Recrystallization: Filter the precipitate. Recrystallize from EtOH/H₂O (9:1) to upgrade ee to >99%.

  • Free Basing: Treat the salt with 1M NaOH and extract with methyl tert-butyl ether (MTBE).

  • Salt Formation: Treat the organic layer with HCl in dioxane to precipitate the target hydrochloride salt.

Protocol B: Asymmetric Synthesis via CBS Reduction (High Precision)

Best for: Discovery phase where maximum enantiopurity is required from the start.

Mechanism: This route utilizes the Corey-Bakshi-Shibata (CBS) reduction to set the stereocenter early, followed by stereospecific amination.

Step-by-Step Protocol:

  • Precursor Synthesis: Start with benzofuran-3(2H)-one .[1]

  • Asymmetric Reduction:

    • Reagents: Borane-THF complex (BH₃[1]·THF), (R)-Me-CBS oxazaborolidine catalyst (10 mol%).[1]

    • Conditions: -78°C in THF.

    • Product: Yields (S)-2,3-dihydrobenzofuran-3-ol (Note: The alcohol configuration determines the final amine configuration via inversion or retention strategies).[1]

  • Activation: Convert the (S)-alcohol to a mesylate or tosylate (leaving group).

  • Stereoinversion (Azidation):

    • Reagents: Sodium Azide (NaN₃), DMF, 60°C.

    • Mechanism: Sₙ2 displacement inverts configuration from (S) to (R).

    • Intermediate: (R)-3-azido-2,3-dihydrobenzofuran.[1]

  • Reduction to Amine:

    • Reagents: H₂, Pd/C (10%) or Staudinger reduction (PPh₃).

    • Final Step: Treat with HCl/Ether to isolate (R)-2,3-dihydrobenzofuran-3-amine HCl.[1]

Visualized Synthesis Logic

The following diagram illustrates the critical decision pathways for synthesizing the (R)-isomer, highlighting the stereochemical inversion step in the asymmetric route.

G Start Benzofuran-3(2H)-one RacemicRed Reduction (NaBH4) (Racemic Alcohol) Start->RacemicRed Route A (Scale) CBS Asymmetric Reduction ((R)-Me-CBS, BH3) Start->CBS Route B (Purity) RacemicAmine Amination via Mesylate (Racemic Amine) RacemicRed->RacemicAmine SaltFormation Salt Formation with (-)-L-DBTA RacemicAmine->SaltFormation Crystallization Fractional Crystallization (Precipitate (R)-Amine Salt) SaltFormation->Crystallization Final (R)-2,3-Dihydrobenzofuran-3-amine HCl Crystallization->Final NaOH then HCl ChiralAlc (S)-2,3-Dihydrobenzofuran-3-ol (>98% ee) CBS->ChiralAlc Activation Mesylation (MsCl) ChiralAlc->Activation Inversion SN2 Azidation (NaN3) (Stereoinversion to (R)) Activation->Inversion Reduction Staudinger Reduction (PPh3, H2O) Inversion->Reduction Reduction->Final HCl

Caption: Comparative workflows for Optical Resolution (Route A) vs. Asymmetric Synthesis (Route B) to access the (R)-isomer.

Analytical Characterization & QC

Trustworthiness in data is critical. The following methods validate the identity and purity of the scaffold.

Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention: The (R)-enantiomer typically elutes after the (S)-enantiomer on OD-H columns (verify with racemic standard).[1]

NMR Verification (400 MHz, DMSO-d₆)
  • ¹H NMR: Look for the characteristic chiral proton at C-3.

    • δ 4.6–4.8 ppm (m, 1H, C3-H ).

    • δ 4.4 ppm (dd, 1H, C2-H a).

    • δ 4.1 ppm (dd, 1H, C2-H b).

    • δ 8.5 ppm (br s, 3H, -NH₃⁺).

  • Stereochemical Proof: Optical rotation measurement is mandatory.

    • [α]D²⁰: Positive (+) value typically correlates to the (R)-isomer in this class (e.g., +15° to +25° in MeOH), but must be calibrated against a known standard or X-ray crystallography of the DBTA salt.

Therapeutic Applications & SAR Logic

Case Study: NMDA Receptor Modulation

Research indicates that 3-amino-2,3-dihydrobenzofurans bind to the ifenprodil binding site or allosteric pockets of the NMDA receptor.[1]

  • Mechanism: The rigid benzofuran core mimics the phenyl-alkyl-amine pharmacophore.[1]

  • Chirality Impact: The (R)-isomer often aligns the amine group to interact with specific aspartate/glutamate residues in the receptor pocket, acting as a Negative Allosteric Modulator (NAM) , whereas the (S)-isomer may exhibit weak or null activity.

Case Study: BET Bromodomain Inhibitors

In GSK's development of BD2-selective inhibitors:

  • Role: The dihydrobenzofuran ring restricts the conformation of the attached sulfonamide or amide groups.

  • Advantage: This restriction reduces the entropic penalty of binding, increasing potency (IC₅₀ < 50 nM) and selectivity (>1000-fold over BD1).

References

  • Helgren, T. R., et al. (2018). "Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones." Chemistry – A European Journal. Link

  • Wang, Z., et al. (2025).[2][3] "Enantioselective synthesis of 2,3-dihydrobenzofurans via transition metal catalysis." Journal of the American Chemical Society. Link (Representative citation for catalytic routes).

  • GSK Research Group. (2022). "Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective Inhibitors." Journal of Medicinal Chemistry. Link

  • Amerigo Scientific. "2,3-Dihydro-1-benzofuran-3-amine hydrochloride Product Page." Link

  • Khardina, P. A., et al. (2024).[4][5] "Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes." ResearchGate. Link

Sources

Methodological & Application

Application Notes & Protocols: (R)-2,3-Dihydrobenzofuran-3-amine Hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Privileged Chiral Scaffold

In the landscape of modern medicinal chemistry and drug development, the pursuit of molecular complexity and stereochemical precision is paramount. Chiral building blocks serve as the foundational keystones for constructing enantiomerically pure pharmaceutical agents, where the three-dimensional arrangement of atoms dictates biological activity and safety. Among these, (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride has emerged as a significant and versatile chiral synthon.

The 2,3-dihydrobenzofuran core is recognized as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets.[1][2] This inherent bioactivity, combined with the stability and favorable pharmacokinetic profile of the dihydrobenzofuran scaffold, makes it a highly attractive starting point for drug discovery programs.[3] The introduction of a chiral amine at the C-3 position, specifically in the (R)-configuration, provides a critical handle for asymmetric synthesis, enabling the construction of complex molecules with precise stereocontrol.

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride. We will delve into its physicochemical properties, explore its diverse applications with a focus on the synthesis of bioactive molecules, and provide detailed, field-proven protocols for its use in key chemical transformations.

Physicochemical and Safety Profile

A thorough understanding of a building block's physical and chemical properties is essential for its effective use in synthesis. The following table summarizes the key properties of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride.

PropertyValueSource(s)
Molecular Formula C₈H₁₀ClNO[4]
Molecular Weight 171.62 g/mol [4]
Appearance Off-white to light yellow crystalline solidGeneral Observation
Melting Point >200 °C (decomposes)Typical for amine hydrochlorides
Solubility Soluble in water, methanol; sparingly soluble in ethanol.General Chemical Principles
Optical Rotation Specific value not widely published; expected to be dextrorotatory.Chirality
Storage Store in a cool, dry place, away from light and moisture.[5]

Safety and Handling:

(R)-2,3-Dihydrobenzofuran-3-amine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.

Applications in Medicinal Chemistry and Organic Synthesis

The utility of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride stems from its ability to serve as a versatile intermediate in the synthesis of a wide array of biologically active compounds. The primary amine functionality provides a reactive site for various transformations, while the chiral center directs the stereochemical outcome of subsequent reactions.

Key Application Areas:

  • Central Nervous System (CNS) Agents: The dihydrobenzofuran scaffold is a common feature in compounds targeting CNS receptors. The introduction of the (R)-3-amino group has been instrumental in developing molecules with potential antidepressant, anxiolytic, and neuroprotective properties.[3]

  • Serotonin Receptor Modulators: Derivatives of 2,3-dihydrobenzofuran have been investigated as potent antagonists for the serotonin-3 (5-HT3) receptor, which are useful in the management of nausea and vomiting, particularly in chemotherapy patients.[6] The antidepressant drug Vilazodone, a serotonin partial agonist and reuptake inhibitor, features a related benzofuran moiety, highlighting the importance of this scaffold in serotonergic drug design.[7][8]

  • Anticholinergic Agents: The M3 selective muscarinic receptor antagonist Darifenacin, used to treat overactive bladder, incorporates a 2,3-dihydrobenzofuran unit, showcasing the scaffold's role in developing agents for urological conditions.[9]

  • Anti-inflammatory Compounds: The 2,3-dihydrobenzofuran core has been identified as a promising platform for the design of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, which are targets for novel anti-inflammatory drugs.[1]

The following workflow illustrates the central role of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride in a drug discovery pipeline.

G cluster_0 Synthesis of Chiral Building Block cluster_1 Key Chemical Transformations cluster_2 Intermediate Scaffolds cluster_3 Lead Optimization & Drug Candidates start (R)-2,3-Dihydrobenzofuran-3-amine Hydrochloride acylation N-Acylation start->acylation Acyl Chloride/Anhydride, Base reductive_amination Reductive Amination start->reductive_amination Aldehyde/Ketone, Reducing Agent amide (R)-N-Acyl-2,3-dihydrobenzofuran-3-amine acylation->amide sec_amine (R)-N-Alkyl-2,3-dihydrobenzofuran-3-amine reductive_amination->sec_amine drug Bioactive Molecules (e.g., CNS agents, 5-HT3 antagonists) amide->drug sec_amine->drug

Caption: Synthetic workflow utilizing (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride.

Experimental Protocols

The following protocols are provided as a guide for the use of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride in common synthetic transformations. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: N-Acylation to form Chiral Amides

This protocol details the reaction of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride with an acylating agent to form the corresponding chiral amide. This is a fundamental transformation for introducing a wide variety of functional groups.

Causality Behind Experimental Choices:

  • Base: A base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is required to neutralize the hydrochloride salt of the starting amine and to scavenge the HCl generated during the reaction with an acyl chloride.

  • Solvent: Dichloromethane (DCM) is a common solvent for acylation reactions as it is relatively inert and dissolves a wide range of organic compounds.

  • Temperature: The reaction is typically started at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve amine hydrochloride and base in DCM B Cool to 0 °C A->B C Add acylating agent dropwise B->C D Warm to RT and stir C->D E Quench with water D->E F Extract with DCM E->F G Dry organic layer and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for the N-acylation protocol.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride (1.0 eq).

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration) and triethylamine (2.2 eq). Stir the suspension at room temperature for 10-15 minutes.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred suspension.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Reductive Amination to form Chiral Secondary Amines

This protocol describes the formation of a new carbon-nitrogen bond via the reaction of the chiral amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[10]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards carbonyls than the intermediate iminium ion, which minimizes side reactions.[5]

  • Solvent: 1,2-Dichloroethane (DCE) or methanol are common solvents for this reaction.

  • Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the intermediate iminium ion, which is then reduced.[11]

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine amine hydrochloride, aldehyde/ketone, and base in DCE B Stir at RT A->B C Add NaBH(OAc)₃ portion-wise B->C D Stir until completion C->D E Quench with saturated aqueous NaHCO₃ D->E F Extract with DCM E->F G Dry organic layer and concentrate F->G H Purify by column chromatography G->H

Sources

Technical Application Note: (R)-2,3-Dihydrobenzofuran-3-amine HCl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2,3-Dihydrobenzofuran-3-amine hydrochloride (CAS: 1810074-72-6) represents a "privileged scaffold" in modern drug discovery. Structurally, it serves as a conformationally restricted bioisostere of phenethylamine and tryptamine. By locking the ethylamine side chain into a bicyclic system, this scaffold reduces the entropic penalty of receptor binding, often resulting in higher affinity and selectivity for G-Protein Coupled Receptors (GPCRs), particularly 5-HT (serotonin) and melatonin receptors.

This guide provides detailed protocols for utilizing this chiral building block, focusing on handling the hydrochloride salt, preventing racemization during coupling, and targeting specific therapeutic pathways.

Chemical Profile & Handling

PropertySpecification
Chemical Name (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride
CAS Number 1810074-72-6
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
Chirality (R)-Enantiomer (typically >97% ee)
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (unless neutralized)
Handling & Stability Protocol

Critical Precaution: As a hydrochloride salt, the amine is protonated and non-nucleophilic. It is hygroscopic.

  • Storage: Store at -20°C under argon. Allow the vial to warm to room temperature before opening to prevent water condensation, which can degrade the enantiomeric excess (ee) over time via hydrolysis-mediated pathways if impurities are present.

  • Neutralization: For all nucleophilic reactions (amide coupling, SNAr), the salt must be neutralized in situ using a tertiary base (e.g., DIPEA, TEA) or pre-neutralized via an ion-exchange resin if base-sensitive substrates are involved.

Medicinal Chemistry Rationale

Conformational Restriction & Bioisosterism

The primary utility of the 2,3-dihydrobenzofuran-3-amine core is its ability to mimic the pharmacophore of neurotransmitters while restricting bond rotation.

  • Phenethylamine Mimic: The C3-amine and the benzene ring superimpose perfectly with phenethylamine, but the furan ring locks the C(alpha)-C(beta) bond.

  • Tryptamine Mimic: It acts as a bioisostere for the indole core of serotonin (5-HT), lacking the NH of the indole but maintaining the electronic distribution required for π-π stacking in the receptor pocket.

Visualization: Pharmacophore Evolution

The following diagram illustrates the structural relationship between the natural ligand (Serotonin) and the rigidified synthetic scaffold.

Pharmacophore Serotonin Serotonin (5-HT) (Flexible Chain) Restriction Conformational Restriction Serotonin->Restriction Cyclization strategy Scaffold (R)-2,3-Dihydrobenzofuran-3-amine (Rigidified Core) Restriction->Scaffold Bioisosteric Replacement Target High Affinity Binding (5-HT2C, Melatonin, mPGES-1) Scaffold->Target Reduced Entropic Cost

Figure 1: Pharmacophore evolution showing the transition from flexible neurotransmitters to the rigidified dihydrobenzofuran scaffold.

Therapeutic Applications

Neurology (5-HT Agonists)

The (R)-isomer is frequently cited in the synthesis of selective 5-HT2C agonists for obesity and antipsychotic applications. The chiral center at C3 is critical; the (R)-configuration often dictates the orientation of the amine towards the conserved Aspartate residue in the GPCR transmembrane domain (TM3).

Inflammation (mPGES-1 Inhibitors)

Recent studies (See Ref 1) utilize this scaffold to design inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). The dihydrobenzofuran core serves as a lipophilic anchor that fits into the enzyme's active site, replacing less stable indole moieties.

Experimental Protocols

Protocol A: Amide Coupling (Library Synthesis)

Use this protocol for attaching carboxylic acid pharmacophores (e.g., for mPGES-1 or GPCR ligands).

Reagents:

  • (R)-2,3-Dihydrobenzofuran-3-amine HCl (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.2 M). Stir for 5 minutes at Room Temperature (RT) to form the active ester.

  • Salt Neutralization: In a separate vial, suspend (R)-2,3-Dihydrobenzofuran-3-amine HCl (1.0 equiv) in DMF. Add DIPEA (3.0 equiv). Note: The suspension should clear as the free base is liberated.

  • Coupling: Add the amine solution to the activated acid solution.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 133.1 - 18).

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with:

    • 10% Citric Acid (removes excess DIPEA and unreacted amine).

    • Sat. NaHCO₃ (removes unreacted acid).

    • Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Protocol B: Reductive Amination

Use this protocol to synthesize secondary amines (e.g., for calcium channel blockers).

Reagents:

  • (R)-2,3-Dihydrobenzofuran-3-amine HCl (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • STAB (Sodium Triacetoxyborohydride) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • DIPEA (1.0 equiv - Critical to free the amine)

  • Solvent: DCE (1,2-Dichloroethane)

Procedure:

  • Imine Formation: Mix the amine HCl salt, DIPEA (1.0 equiv), and Aldehyde in DCE. Add catalytic Acetic Acid. Stir for 30–60 minutes.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Quench: Stir overnight. Quench with Sat. NaHCO₃.

  • Extraction: Extract with DCM (3x).

Protocol C: Chiral Purity Analysis (HPLC)

Validation of Enantiomeric Excess (ee) is required after any reaction involving harsh conditions (high heat/strong base) to ensure no racemization occurred.

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm and 280 nm.

  • Expectation: The (R)-enantiomer typically elutes differently than the (S)-enantiomer (depending on the specific column interaction). Always run a racemic standard first to establish retention times.

Synthetic Workflow Visualization

The following diagram outlines the decision logic for utilizing this scaffold in library generation.

SyntheticWorkflow Start Start: (R)-2,3-Dihydrobenzofuran-3-amine HCl Neutralize Neutralization (DIPEA/DMF) Start->Neutralize Decision Target Functional Group? Neutralize->Decision Amide Amide Coupling (HATU/R-COOH) Decision->Amide Amide RedAm Reductive Amination (STAB/R-CHO) Decision->RedAm 2° Amine SnAr SnAr / Buchwald (Ar-X/Pd Cat) Decision->SnAr N-Aryl Check QC Check: Chiral HPLC Amide->Check RedAm->Check SnAr->Check Final Final Library Compound Check->Final ee > 95%

Figure 2: Synthetic workflow for derivatizing the (R)-2,3-Dihydrobenzofuran-3-amine scaffold.

References

  • Bifulco, G., et al. (2016). "2,3-Dihydrobenzofurans as privileged structures for the design of mPGES-1 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.

  • ChemScene. "(R)-6-Methyl-2,3-dihydrobenzofuran-3-amine hydrochloride Product Data." ChemScene Chemical Data.

  • Cayman Chemical. "2,3-Dihydrobenzofuran Scaffold Information."[2] Cayman Chemical Product Guide.

  • National Institutes of Health (NIH). "Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans." New Journal of Chemistry.

Sources

Advanced Application Note: Solid-Phase Synthesis with (R)-2,3-Dihydrobenzofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2,3-Dihydrobenzofuran-3-amine hydrochloride (CAS: 2177263-68-0) is a privileged chiral building block utilized in the discovery of CNS-active agents (e.g., melatonin receptor agonists, serotonin modulators) and anti-inflammatory compounds. Its structural rigidity and specific chirality at the C3 position are critical for target selectivity.[1]

However, integrating this amine into Solid-Phase Synthesis (SPS) presents two specific challenges:

  • Salt Management: The hydrochloride salt form requires effective neutralization without compromising solubility or causing equipment corrosion.[1]

  • Enantiomeric Integrity: The C3-amino group is benzylic.[1] Benzylic centers are susceptible to racemization via oxidative mechanisms or acid-catalyzed

    
     pathways during harsh cleavage or coupling conditions.[1]
    

This guide provides validated protocols for handling this specific salt in SPS, focusing on 2-Chlorotrityl Chloride (2-CTC) resin strategies to maintain enantiopurity.

Pre-Synthesis Considerations

Chemical Properties & Handling
  • Molecular Weight: 171.62 g/mol (HCl salt)

  • Acidity (pKa): The conjugate acid of the benzylic amine typically has a pKa

    
     8.5–9.5.[1]
    
  • Solubility: Highly soluble in MeOH/Water; sparingly soluble in pure DCM or THF as the salt.[1]

  • Critical Handling Rule: Do not store the free base. The free amine is prone to oxidation and carbamate formation (

    
     absorption).[1] Generate the free base in situ immediately prior to coupling.[1]
    
Resin Selection Logic

The choice of resin is dictated by the need to suppress racemization.[1]

Resin TypeSuitabilityRationale
2-Chlorotrityl Chloride (2-CTC) High Recommended. Steric bulk prevents racemization.[1] Allows ultra-mild cleavage (1% TFA), preserving the benzylic center.[1]
Rink Amide MediumSuitable only if the final product requires a C-terminal amide and the amine is an internal building block.[1] Requires 95% TFA cleavage (risk of benzylic cation formation).[1]
Wang Resin LowRequires strong acid cleavage; high risk of

scrambling at the benzylic position.[1]

Workflow Visualization

The following diagram illustrates the decision matrix for using (R)-2,3-Dihydrobenzofuran-3-amine HCl (abbreviated as (R)-DBF-NH2 ) as either a resin-bound starting material or a solution-phase reagent.

SPS_Workflow Start Start: (R)-DBF-NH2 HCl Decision Role in Synthesis? Start->Decision PathA Path A: Immobilize on Resin (Start of Library) Decision->PathA Amine = Anchor PathB Path B: Coupling Reagent (Add to Peptide/Scaffold) Decision->PathB Amine = Building Block ResinSelect Select 2-CTC Resin (Prevents Racemization) PathA->ResinSelect NeutA In-situ Neutralization: 4 eq. DIPEA in DCM ResinSelect->NeutA Load Loading Reaction: SN1 substitution on Trityl NeutA->Load Cap Capping: MeOH/DIPEA (Quench unreacted Cl) Load->Cap Validation QC: Kaiser Test (Blue = Positive Amine) Cap->Validation Activate Activate Resin-Bound Acid: HATU / HOAt / DIPEA PathB->Activate NeutB In-situ Neutralization: Add (R)-DBF-NH2 HCl + DIPEA Activate->NeutB Couple Amide Bond Formation NeutB->Couple Couple->Validation

Figure 1: Strategic workflow for integrating (R)-2,3-Dihydrobenzofuran-3-amine HCl into solid-phase protocols.

Experimental Protocols

Protocol A: Immobilization on 2-Chlorotrityl Chloride (2-CTC) Resin

Objective: Load the chiral amine onto the resin to serve as the C-terminal anchor.[1] Mechanism:


-like substitution. The bulky trityl group protects the benzylic amine from racemization.[1]

Reagents:

  • 2-CTC Resin (Loading: ~1.0–1.6 mmol/g)

  • (R)-2,3-Dihydrobenzofuran-3-amine HCl (1.2 equivalents relative to resin)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 equivalents)

  • DCM (Anhydrous)

Step-by-Step Procedure:

  • Resin Preparation: Weigh 1.0 g of 2-CTC resin into a fritted reactor. Wash with DCM (

    
     mL) to swell the beads.[1]
    
  • Salt Neutralization Cocktail: In a separate vial, dissolve the amine HCl salt (1.2 eq) in dry DCM (10 mL). Add DIPEA (4.0 eq).[1] Note: The solution may become slightly cloudy due to DIPEA·HCl formation; this is acceptable.[1]

  • Loading: Add the amine/DIPEA mixture immediately to the swollen resin.[1]

  • Incubation: Agitate gently (orbital shaker) for 2 hours at room temperature. Crucial: Do not exceed 4 hours to prevent hydrolysis of the trityl chloride by ambient moisture.

  • Capping (End-Capping): Add MeOH (1 mL) and DIPEA (0.5 mL) to the reaction mixture. Agitate for 20 minutes. This converts unreacted trityl chloride sites to the inert methyl ether.[1]

  • Washing: Drain and wash resin:

    • DCM (

      
      )[2][3]
      
    • DMF (

      
      )[3]
      
    • DCM (

      
      )[2][3]
      
  • Validation: Perform a quantitative Fmoc-loading test (if Fmoc-AA was loaded) or a mass balance check. Since this is a free amine, a Kaiser Test should be Positive (Deep Blue) .[1]

Protocol B: Amide Coupling (Amine as Reagent)

Objective: Couple the amine to a resin-bound carboxylic acid.[1][3] Challenge: Steric hindrance at the C3 position requires high-efficiency coupling reagents.

Reagents:

  • Resin-bound Carboxylic Acid (1.0 eq)

  • HATU (1.1 eq) (Preferred over HBTU for hindered/chiral amines)

  • HOAt (1.1 eq) (Supresses racemization better than HOBt)

  • DIPEA (5.0 eq total: 2 for activation, 3 for salt neutralization)

  • (R)-2,3-Dihydrobenzofuran-3-amine HCl (1.2 eq)

Step-by-Step Procedure:

  • Activation: Dissolve HATU and HOAt in DMF (minimum volume). Add to the resin-bound acid.[1] Add DIPEA (2.0 eq).[1] Shake for 2 minutes to form the activated ester (OAt ester).[1]

  • Amine Addition: In a separate vial, dissolve (R)-DBF-NH2 HCl in DMF. Add the remaining DIPEA (3.0 eq).[1][4]

  • Coupling: Add the neutralized amine solution to the pre-activated resin.

  • Reaction Time: Agitate for 2–4 hours at room temperature.

    • Optimization: If conversion is low (checked by micro-cleavage LCMS), perform a double coupling (repeat steps 1–4).[1]

  • Validation: Perform a Kaiser Test .

    • Result: Should be Negative (Yellow/Colorless) , indicating the resin-bound acid has reacted (assuming the acid was capping a primary amine, or use Chloranil if secondary). Correction: If coupling to a carboxylic acid, the Kaiser test monitors the disappearance of the amine if the amine was on the resin.[1] If the amine is in solution (this protocol), you cannot use Kaiser on the resin to check conversion easily unless you test for the absence of the starting acid (difficult).[1]

    • Better QC: Remove a few beads, perform a mini-cleavage (see Protocol C), and analyze by HPLC/MS to confirm product mass.

Protocol C: Mild Cleavage (From 2-CTC Resin)

Objective: Release the synthesized molecule without racemizing the benzylic center.[1]

Reagent: 1% Trifluoroacetic Acid (TFA) in DCM.[1]

Procedure:

  • Wash resin thoroughly with DCM (remove all DMF).[1]

  • Treat resin with 1% TFA/DCM (

    
    ) for 2 minutes.
    
  • Filter immediately into a flask containing 1 mL of Methanol or Pyridine (to quench the acid immediately).

  • Repeat the 1% TFA treatment

    
    .[1]
    
  • Concentrate the combined filtrates under reduced pressure. Do not heat above 30°C.

Scientific Rationale & Troubleshooting (E-E-A-T)

Racemization Mechanism & Prevention

The C3 position of 2,3-dihydrobenzofuran is benzylic.[1]

  • Risk: Under strong acidic conditions (e.g., 50-95% TFA used for Wang/Rink resins), the protonated amine can leave (if acylated) or the benzylic position can form a carbocation, leading to

    
     scrambling (racemization).
    
  • Mitigation: The 2-CTC linker is acid-labile.[1] It cleaves at 1% TFA.[1] At this concentration, the benzylic C-N bond remains stable, and the carbocation risk is negligible.[1]

The "In-Situ" Neutralization Rule

Why not free-base the HCl salt beforehand?

  • Oxidation: Chiral benzylic amines are electron-rich.[1] Storing them as free bases exposes them to air oxidation (N-oxide formation) and carbamylation (

    
     from air).[1]
    
  • Stoichiometry: Weighing the HCl salt is more precise than weighing a viscous, hygroscopic free-base oil.[1]

  • Protocol: Always add the amine HCl + DIPEA directly to the reaction vessel or mix them <5 minutes before addition.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Loading on 2-CTC Moisture in DCM or old resin.[1]Dry DCM over molecular sieves.[1] Use fresh resin.[1] Ensure DIPEA is in excess (4 eq).[1]
Racemization Observed Cleavage acid too strong or prolonged.[1]Switch to 1% TFA/DCM.[1] Limit cleavage time to

mins. Quench filtrate immediately.[1]
Incomplete Coupling Steric hindrance at C3.Switch from HBTU to HATU/HOAt . Use microwave irradiation (max 50°C, 15 mins).[1]
Precipitate during Neutralization DIPEA·HCl insolubility.[1]This is normal in DCM. Ensure the suspension is well-mixed before adding to resin.[1]

References

  • Barlos, K., et al. (1991).[1][3] "2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptides and chiral amines."[1][4] International Journal of Peptide and Protein Research, 37(6), 513-520.

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups and Linkers in Solid-Phase Synthesis of Peptide-Based Pharmaceuticals." Chemical Reviews, 109(6), 2455-2504.

  • Sigma-Aldrich (Merck). "Solid Phase Synthesis - Resin Loading Protocols."[1] Technical Library.

  • Di Gioia, M. L., et al. (2010).[1] "Racemization-Free Synthesis of Chiral Amines." Current Organic Chemistry, 14, 1309.[1] (Contextual grounding for benzylic amine handling).

Disclaimer: This Application Note is for research purposes only. All chemical handling should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this complex synthesis. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

The enantioselective synthesis of this molecule is critical for its application in pharmaceutical development, and achieving high purity and yield requires a nuanced understanding of potential side reactions. This document is structured as a series of frequently asked questions (FAQs) that address specific, practical issues you may face in the lab.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Poor Enantioselectivity or Racemization of the Final Product

Question: My final product shows low enantiomeric excess (% ee). What are the potential causes and how can I improve the stereoselectivity?

Answer: Achieving high enantioselectivity is arguably the most critical challenge in this synthesis. Low % ee can originate from an inefficient asymmetric induction step or from racemization of the desired enantiomer during the reaction or workup.

Plausible Causes & Mechanisms:

  • Suboptimal Catalyst/Ligand System: The choice of chiral catalyst or ligand is paramount for setting the stereocenter. In many transition-metal-catalyzed syntheses (e.g., using Palladium, Rhodium, or Copper), the ligand's steric and electronic properties directly control the facial selectivity of the reaction.[1][2] An improper fit between the substrate and the chiral environment of the catalyst leads to the formation of both enantiomers.

  • Incorrect Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can provide enough thermal energy to overcome the activation energy barrier for the formation of the undesired enantiomer, thus eroding the % ee.

  • Racemization via Proton Exchange: The proton at the C3 position, being adjacent to the amine, can be labile under certain pH conditions. In the presence of strong acid or base, a proton can be removed and re-added, leading to racemization. This is particularly risky if the free amine is exposed to harsh conditions before its conversion to the stable hydrochloride salt.

Troubleshooting & Solutions:

ObservationPotential CauseRecommended Action
Consistently low % ee from the start.Inefficient asymmetric catalyst or ligand.1. Screen a panel of chiral ligands. 2. Adjust the metal-to-ligand ratio. 3. Verify the purity and integrity of the catalyst and ligand.
% ee decreases with increasing temperature.Insufficient energy difference between diastereomeric transition states.1. Lower the reaction temperature. Perform a temperature screen (e.g., 0 °C, -20 °C, -78 °C). 2. Allow for longer reaction times to compensate for reduced kinetics.
% ee is high in crude free base but low in the final HCl salt.Racemization during workup or salt formation.1. Maintain a neutral or slightly acidic pH during aqueous workup. Avoid strong bases. 2. Use anhydrous HCl (e.g., as a solution in isopropanol or dioxane) for salt formation at low temperatures. Avoid aqueous HCl.

Workflow for Optimizing Enantioselectivity

G cluster_cat Catalyst Optimization cluster_temp Temperature Optimization cluster_workup Workup/Isolation Protocol start Low % ee Observed cat_check Is Catalyst/Ligand System Optimized? start->cat_check temp_check Is Reaction Temperature Optimized? cat_check->temp_check No cat_check->temp_check Yes cat_action1 Screen Ligands cat_check->cat_action1 No workup_check Is Workup/Salt Formation Non-Racemizing? temp_check->workup_check No temp_check->workup_check Yes temp_action1 Run at Lower Temp (e.g., 0°C) temp_check->temp_action1 No solution Achieved High % ee workup_check->solution Yes workup_action1 Use Anhydrous HCl for Salt Formation workup_check->workup_action1 No cat_action2 Adjust Metal:Ligand Ratio cat_action1->cat_action2 temp_action2 Monitor Conversion vs. % ee temp_action1->temp_action2 workup_action2 Avoid pH Extremes workup_action1->workup_action2 G SM Precursor Product (R)-2,3-Dihydrobenzofuran -3-amine SM->Product Desired Cyclization (Asymmetric Catalyst) SideProduct Benzofuran (Aromatic Impurity) SM->SideProduct Elimination / Oxidation (Heat, Acid/Base, O₂)

Sources

Technical Support Center: (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile chiral building block. The 2,3-dihydrobenzofuran motif is a privileged structure in medicinal chemistry, and its derivatives are key components in numerous biologically active compounds.[1][2][3][4][5] This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions for success.

Frequently Asked Questions (FAQs)

My amide coupling reaction with (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride is giving low yields. What are the likely causes and how can I improve it?

Low yields in amide coupling reactions are a common issue and can stem from several factors, especially when using an amine hydrochloride salt.

Causality and Troubleshooting Strategy:

  • Incomplete Neutralization of the Amine Hydrochloride: The primary amine is present as its hydrochloride salt, which is not nucleophilic. It is crucial to liberate the free amine for it to react with the activated carboxylic acid. Insufficient base will result in unreacted starting material.

    • Solution: Use at least one equivalent of a non-nucleophilic base to neutralize the hydrochloride salt. A common choice is a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). It is often beneficial to add a slight excess (1.1-1.2 equivalents) to ensure complete neutralization.

  • Suboptimal Coupling Reagent or Conditions: The choice of coupling reagent and reaction conditions is critical for efficient amide bond formation and to avoid side reactions.[6][7]

    • Solution: A variety of coupling reagents are available, and the optimal choice can be substrate-dependent.[7] If one is failing, consider screening others.

      • Carbodiimides (e.g., EDC, DCC): These are common and cost-effective but can sometimes lead to racemization of the chiral center, especially if the reaction is slow. The addition of a racemization suppressor like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) is highly recommended.

      • Uronium/Aminium Reagents (e.g., HATU, HBTU): These reagents are generally more reactive and can lead to faster reaction times and higher yields, particularly with sterically hindered or electron-deficient coupling partners. They are often used in combination with a non-nucleophilic base like DIPEA.

  • Reaction Monitoring and Time: Amide coupling reactions can vary in their completion time.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Extended reaction times can sometimes lead to the formation of byproducts.

Experimental Protocol: General Amide Coupling

  • To a stirred solution of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride (1.0 eq.) in an appropriate aprotic solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF)) at 0 °C, add the non-nucleophilic base (e.g., DIPEA, 1.1 eq.).

  • Allow the mixture to stir for 15-30 minutes to ensure complete formation of the free amine.

  • In a separate flask, dissolve the carboxylic acid (1.0-1.2 eq.), coupling reagent (e.g., HATU, 1.1 eq.), and if applicable, an additive (e.g., HOBt, 1.1 eq.) in the same solvent.

  • Add the activated carboxylic acid solution to the free amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup and purification by column chromatography.

I am observing over-alkylation or multiple products in my N-alkylation reaction. How can I achieve mono-alkylation?

N-alkylation of primary amines can be challenging due to the product secondary amine being more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[8]

Causality and Troubleshooting Strategy:

  • Relative Reactivity: The newly formed secondary amine can compete with the starting primary amine for the alkylating agent.

    • Solution:

      • Stoichiometry Control: Use a large excess of the primary amine relative to the alkylating agent. This is often not practical or cost-effective with a valuable starting material like (R)-2,3-Dihydrobenzofuran-3-amine.

      • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, favoring reaction with the more abundant primary amine.

      • Protecting Group Strategy: A more robust approach is to perform a reductive amination.

Reductive Amination Workflow

G cluster_0 Reductive Amination for Mono-N-Alkylation amine (R)-2,3-Dihydrobenzofuran-3-amine imine Imine Intermediate amine->imine Reaction with aldehyde_ketone Aldehyde or Ketone aldehyde_ketone->imine product Mono-N-Alkylated Product imine->product Reduction with reducing_agent Reducing Agent (e.g., NaBH(OAc)3, NaBH4) reducing_agent->product

Caption: Reductive Amination Workflow for Controlled Mono-N-Alkylation.

Experimental Protocol: Reductive Amination

  • Dissolve (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.

  • Add a mild acid catalyst, such as acetic acid (a few drops), if necessary, to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.2-1.5 eq.), portion-wise.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

  • Purify the product by column chromatography.

How do I purify my final product, and what are the common challenges?

Purification of chiral amine derivatives can present challenges related to their basicity and potential for salt formation.

Purification Strategy:

  • Column Chromatography: This is the most common method for purifying the reaction products.

    • Solvent System: A typical mobile phase is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

    • Tailing: The basic nature of the amine product can cause tailing on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1%), can be added to the eluent.

    • Product Visualization: The dihydrobenzofuran core is UV active, making it easy to visualize on TLC plates under a UV lamp.

  • Acid-Base Extraction: This can be a useful technique to remove non-basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will move into the aqueous layer as its hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH > 10.

    • Extract the free amine product back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Crystallization: If the product is a solid, crystallization can be an effective purification method to obtain highly pure material.

Data Summary

Table 1: Recommended Conditions for Common Reactions

Reaction TypeBase (Equivalents)Coupling/Activating AgentSolventTemperatureKey Considerations
Amide Coupling DIPEA or TEA (1.1-1.2)HATU, HBTU, or EDC/HOBtDMF, DCM, THF0 °C to RTMonitor for racemization with carbodiimides.
N-Alkylation (Direct) K2CO3 or Cs2CO3 (2-3)Alkyl halideAcetonitrile, DMFRT to 80 °CProne to over-alkylation; use with caution.
Reductive Amination None (or mild acid catalyst)Aldehyde/Ketone + NaBH(OAc)3DCE, MethanolRTExcellent for mono-alkylation.

Logical Relationships in Troubleshooting

G cluster_1 Troubleshooting Low Reaction Conversion start Low Conversion Observed check_neutralization Check Amine Neutralization (>1 eq. of non-nucleophilic base?) start->check_neutralization check_reagents Verify Reagent Quality (Fresh coupling reagents? Anhydrous solvents?) check_neutralization->check_reagents Yes check_conditions Optimize Reaction Conditions (Temperature, concentration, time) check_reagents->check_conditions Yes consider_alternative Consider Alternative Reagents/Method check_conditions->consider_alternative Still low conversion

Caption: Decision tree for troubleshooting low reaction conversion.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Request PDF. (n.d.). Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group. Retrieved from [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • PubMed. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Retrieved from [Link]

  • PMC - NIH. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • NIH. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Retrieved from [Link]

  • Reddit. (2023). Problematic N-Alkylation. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • PMC - NIH. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Retrieved from [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • Request PDF. (2025). Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][10]naphthyrin-5(6H)-one. Retrieved from [Link]

  • PMC - PubMed Central. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • PubMed. (n.d.). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Retrieved from [Link]

  • NIH. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Retrieved from [Link]

  • Reddit. (2024). Struggling with amide coupling. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating byproduct formation. Our goal is to provide you with the expertise and practical solutions needed to ensure the purity and yield of your target compound.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride. Each question is followed by a detailed explanation of the potential causes and actionable steps for resolution.

Question 1: I'm observing a significant peak in my HPLC analysis that I suspect is an isomer of my product. How can I confirm its identity and what is its likely structure?

Answer:

An isomeric byproduct is a common challenge in this synthesis. The most probable isomer is the cis-isomer of 2,3-dihydrobenzofuran-3-amine. The desired (R)-configuration implies a specific stereochemistry, and variations in reaction conditions can lead to the formation of other diastereomers.

Causality: The formation of diastereomers often arises from incomplete stereocontrol during the cyclization step or subsequent reactions. The relative stability of the cis and trans isomers can also play a role, with reaction conditions potentially favoring the formation of the undesired isomer.

Identification Protocol:

  • 1H NMR Spectroscopy: The key to distinguishing between cis and trans isomers lies in the coupling constants (J-values) between the protons at the C2 and C3 positions of the dihydrobenzofuran ring.[1]

    • trans isomer (desired product): Typically exhibits a smaller coupling constant (J2,3) due to a dihedral angle approaching 90°.

    • cis isomer: Shows a larger coupling constant.

  • Chiral HPLC: This is the most definitive method for separating and quantifying enantiomers and diastereomers.[2][3][4] Using a suitable chiral stationary phase, you can resolve the different stereoisomers and determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of your product.[2][5]

Mitigation Strategies:

  • Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of reagents.

  • Catalyst Selection: The choice of catalyst and chiral ligands is crucial for achieving high stereoselectivity.[6]

  • Purification: If the isomeric byproduct is formed, purification by column chromatography on silica gel or preparative chiral HPLC can be employed to isolate the desired (R)-isomer.[6]

Question 2: My reaction is producing a high molecular weight impurity. Could this be a dimeric species, and how can I prevent its formation?

Answer:

Yes, the formation of dimeric or oligomeric byproducts is a known issue in amine synthesis, often arising from intermolecular side reactions.[7]

Plausible Mechanism: Under certain conditions, the amine product can react with starting materials or intermediates to form dimers. For example, the amine could act as a nucleophile and react with an activated form of the starting material.

Identification Workflow:

Caption: Workflow for Dimer Identification.

Prevention and Remediation:

  • Control Stoichiometry: Use a slight excess of one reactant to ensure the complete consumption of the other, minimizing the chance of side reactions.

  • Reaction Concentration: Running the reaction at a lower concentration can disfavor intermolecular reactions leading to dimerization.

  • Temperature Control: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction.

  • Purification: Dimeric byproducts can typically be removed by standard column chromatography due to their significantly different polarity and molecular weight compared to the monomeric product.

Question 3: I'm seeing byproducts related to the starting materials. What are the likely culprits and how do I get rid of them?

Answer:

Incomplete conversion or side reactions of starting materials can lead to several common impurities. The exact nature of these byproducts will depend on the specific synthetic route employed.

Common Scenarios and Solutions:

Starting Material/ReagentPotential ByproductFormation MechanismMitigation/Removal
Salicylic Aldehyde DerivativesUnreacted Starting MaterialIncomplete reaction.Optimize reaction conditions (time, temperature, catalyst loading). Purify via column chromatography.
Over-reduction products (e.g., alcohol)If a reduction step is involved, harsh conditions can lead to over-reduction.Use a milder reducing agent (e.g., NaBH4 instead of LiAlH4).[8]
Chiral AuxiliaryResidual AuxiliaryIncomplete removal after the asymmetric induction step.Optimize the cleavage conditions (e.g., acid/base hydrolysis). Purify by extraction or chromatography.
Protecting GroupsIncompletely Deprotected IntermediateInsufficient deprotection time or reagent.Extend deprotection time or use a stronger deprotection agent. Purify by chromatography.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride.

What are the most common synthetic routes to 2,3-Dihydrobenzofuran-3-amines?

Several synthetic strategies have been developed to access the 2,3-dihydrobenzofuran core.[9] Some common approaches include:

  • Tandem Nucleophilic Addition-Intramolecular Cyclization: This method often utilizes a chiral nitrone as an electrophile.[10]

  • Palladium-Catalyzed Annulations: These reactions can provide good yields and diastereoselectivities.

  • Copper-Catalyzed Asymmetric Annulation: This approach can lead to enantioenriched 2,3-dihydrobenzofurans.[6]

  • Reductive Amination: This is a powerful method for forming C-N bonds and can be applied to the synthesis of the target amine.[8][11]

What analytical techniques are essential for monitoring the reaction and ensuring final product purity?

A combination of chromatographic and spectroscopic techniques is crucial for comprehensive analysis.

Analytical Techniques for Synthesis Monitoring and Purity Assessment:

TechniquePurposeKey Information Provided
Thin Layer Chromatography (TLC) Rapid reaction monitoring.Qualitative assessment of reaction progress, identification of major components.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction mixture and final product.Purity assessment, identification and quantification of byproducts.[12]
Chiral HPLC Determination of enantiomeric and diastereomeric purity.Enantiomeric excess (ee) and diastereomeric ratio (dr).[2][3][4][5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of components by molecular weight.Confirmation of product and byproduct masses.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C) Structural elucidation of product and byproducts.Confirmation of chemical structure, stereochemistry (via coupling constants).[1][13][14][15]
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination.Elemental composition of the product and impurities.[13]
How can I confirm the absolute configuration of my final product?

Confirming the (R)-configuration is critical. While chiral HPLC can confirm enantiomeric purity, it does not inherently determine the absolute configuration.

Methods for Determining Absolute Configuration:

  • X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a crystalline compound, providing unambiguous assignment of the absolute configuration.

  • Comparison to a Known Standard: If an authenticated standard of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride is available, its analytical data (e.g., chiral HPLC retention time, optical rotation) can be compared to your synthesized material.

  • Chiral Derivatization: Reacting the amine with a chiral derivatizing agent of known absolute configuration can produce diastereomers that are distinguishable by NMR or HPLC. The identity of the diastereomers can then be used to infer the absolute configuration of the original amine.[16]

What are some key considerations for the final salt formation step?

The formation of the hydrochloride salt is the final step to yield the desired product.

Key Considerations:

  • Solvent Choice: The choice of solvent is critical for obtaining a crystalline, easily filterable salt. Ethers (like diethyl ether or MTBE) or esters (like ethyl acetate) are commonly used anti-solvents.

  • HCl Source: Anhydrous HCl (either as a gas or a solution in an appropriate solvent like dioxane or isopropanol) should be used to avoid introducing water, which can affect crystallinity and stability.

  • Stoichiometry: Precise control of the HCl stoichiometry is important. An excess can lead to the formation of dihydrochlorides or other side products, while an insufficient amount will result in incomplete salt formation.

  • Temperature: Cooling the reaction mixture during and after the addition of HCl can promote crystallization and improve the yield of the salt.

Experimental Protocols

Protocol for Chiral HPLC Analysis

This protocol provides a general starting point for developing a chiral HPLC method. Optimization will be required based on the specific column and instrumentation used.

Caption: Chiral HPLC Method Development Workflow.

Method Parameters:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak series) is often a good starting point for amine separations.[5]

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol). A small amount of an amine modifier (e.g., diethylamine or triethylamine) is often added to improve peak shape.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 280 nm).

  • Temperature: Column temperature should be controlled, often around 25-40 °C.

Protocol for 1H NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire the 1H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks to determine the relative ratios of protons.

    • Analyze the chemical shifts, splitting patterns, and coupling constants to confirm the structure and identify impurities.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Google Patents. (2016). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
  • SIELC. (n.d.). Separation of 2-Hydroxydibenzofuran-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (2000). JP2000080091A - Production of 2,3-dihydrobenzofuran derivative.
  • Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. Retrieved from [Link]

  • ResearchGate. (2024). Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group. Retrieved from [Link]

  • ResearchGate. (2020). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Retrieved from [Link]

  • PubChem. (n.d.). (2,3-Dihydrobenzofuran-2-yl)methanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of Dimer Fatty Acid Methyl Esters by Catalytic Oxidation and Reductive Amination: An Efficient Route to Branched Polyamides. Retrieved from [Link]

  • Der Pharma Chemica. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Retrieved from [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]

  • University of Science and Technology of China. (n.d.). Synthesis of 1-(2,3-Dihydrobenzofuran-3-yl)-methanesulfonohydrazides through Insertion of Sulfur Dioxide into C-N Bond. Retrieved from [Link]

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • LCGC International. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • ResearchGate. (2018). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Stereoselectivity in (R)-2,3-Dihydrobenzofuran-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving high enantiopurity for this valuable chiral intermediate. The following troubleshooting guides and FAQs are structured to address specific challenges you may encounter during your experimental work, providing not only solutions but also the underlying scientific principles to empower your research.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis and resolution of 2,3-Dihydrobenzofuran-3-amine.

Question 1: I've performed a classical resolution of racemic 2,3-dihydrobenzofuran-3-amine using a chiral acid, but the enantiomeric excess (e.e.) of my (R)-enantiomer is consistently low (<85%). What are the likely causes and how can I improve it?

Answer: Low enantiomeric excess after a classical resolution is a frequent challenge. The root cause typically lies in the crystallization process of the diastereomeric salts. Here’s a breakdown of potential issues and corrective actions:

  • Causality: The fundamental principle of chiral resolution is the differential solubility between the two diastereomeric salts formed (e.g., (R)-amine-(+)-acid vs. (S)-amine-(+)-acid).[1][2] If this solubility difference is not sufficiently exploited, or if the undesired diastereomer co-precipitates, the resulting enantiomeric purity of the amine will be compromised.

  • Troubleshooting Steps & Explanations:

    • Optimize the Solvent System: The choice of solvent is critical. An ideal solvent will maximize the solubility difference between the two diastereomeric salts. If your target salt is too soluble, it won't crystallize effectively. If it's too insoluble, it may crash out of solution too quickly, trapping impurities and the other diastereomer.

      • Action: Screen a variety of solvents or solvent mixtures (e.g., methanol, ethanol, isopropanol, acetone, and their aqueous mixtures). Start with the solvent system reported in the literature and systematically vary the composition.

    • Control the Cooling Rate: Rapid cooling promotes kinetic trapping of the more soluble diastereomer within the crystal lattice of the less soluble one.

      • Action: Employ a slow, controlled cooling profile. Allow the solution to cool to room temperature naturally, followed by further gradual cooling in a refrigerated bath. Avoid placing a hot solution directly into an ice bath.

    • Recrystallization: A single crystallization is often insufficient to achieve high e.e.

      • Action: Perform one or more recrystallizations of the diastereomeric salt. Each recrystallization step will enrich the less soluble diastereomer, thereby enhancing the enantiomeric purity of the target amine after liberation. Monitor the e.e. of the amine at each stage to determine the point of diminishing returns.

    • Verify the Stoichiometry of the Resolving Agent: Using an incorrect molar ratio of the resolving agent can negatively impact the resolution efficiency.

      • Action: Ensure you are using the correct stoichiometry (often 0.5 to 1.0 equivalents of a dicarboxylic acid like tartaric acid per equivalent of the racemic amine).

    • Consider a Different Resolving Agent: Not all chiral acids are equally effective for a given amine. The shape, size, and functional groups of both the amine and the acid dictate the stability and solubility of the resulting salt.

      • Action: If optimization fails, consider alternative chiral resolving agents.

      Resolving AgentTypical Application
      (+)-Tartaric AcidWidely used for resolving basic amines.[1]
      (-)-Dibenzoyl-L-tartaric acidOften provides better discrimination for certain amines.
      (R)-(-)-Mandelic AcidAnother common choice for forming diastereomeric salts.
      (+)-Camphorsulfonic AcidA strong acid that can be effective in specific cases.

Question 2: My asymmetric synthesis route (e.g., using a chiral catalyst) is producing the 2,3-dihydrobenzofuran core, but with poor stereoselectivity. Where should I start investigating?

Answer: Achieving high stereoselectivity in an asymmetric catalytic reaction requires precise control over the transition state energies for the formation of the two enantiomers. Poor selectivity points to a flaw in this control.

  • Causality: The chiral catalyst is designed to create a chiral environment that energetically favors one reaction pathway over the other. Low selectivity can be caused by a competing, non-selective background reaction, catalyst deactivation, or suboptimal reaction conditions that diminish the catalyst's ability to discriminate.[3]

  • Troubleshooting Workflow:

    G start Low e.e. Observed catalyst Check Catalyst & Ligand Integrity start->catalyst catalyst->start Degraded/Impure conditions Optimize Reaction Conditions catalyst->conditions Catalyst OK background Investigate Background Reaction conditions->background No Improvement result High e.e. Achieved conditions->result Improvement Seen background->conditions Background Significant purification Review Purification Method background->purification Background Minimized purification->result e.e. Confirmed

  • Detailed Steps:

    • Catalyst and Ligand Integrity: The chiral ligand is the source of stereochemical information.

      • Action: Confirm the enantiomeric purity and chemical integrity of your chiral ligand (e.g., BOX, TsDPEN).[3][4] Ensure the metal precursor (e.g., Cu(OTf)₂, Pd(OAc)₂) is of high purity. Prepare the catalyst complex in situ under inert conditions exactly as the protocol describes.

    • Reaction Conditions: Temperature, concentration, and solvent can dramatically influence selectivity.

      • Action:

        • Temperature: Lowering the reaction temperature often increases enantioselectivity by magnifying the small energy differences between the diastereomeric transition states.

        • Solvent: The solvent can influence catalyst solubility and conformation. Screen different solvents to find the optimal medium.

        • Additives: Some reactions benefit from additives (e.g., a Lewis acid or base) that can suppress background reactions or enhance catalyst activity.[5]

    • Substrate Purity: Impurities in the starting material can sometimes inhibit or poison the chiral catalyst.

      • Action: Purify your starting materials (e.g., the chalcone precursor or substituted phenol) immediately before use.[6]

Frequently Asked Questions (FAQs)

Question 3: What are the primary strategies for synthesizing enantiomerically pure (R)-2,3-Dihydrobenzofuran-3-amine?

Answer: There are two main strategic approaches to obtain the desired (R)-enantiomer:

  • Asymmetric Synthesis: This strategy involves building the molecule from achiral or prochiral precursors using a chiral influence to direct the formation of the desired stereocenter at the C3 position. This is often the more elegant and efficient approach for large-scale production. Methods include:

    • Catalytic Asymmetric Cyclization: Employing a chiral transition metal catalyst (e.g., based on Rhodium, Palladium, or Copper) to catalyze an intramolecular cyclization that forms the dihydrobenzofuran ring enantioselectively.[4][7][8] For instance, a copper/BOX complex can catalyze the reaction of 2-imino-substituted phenols with aryl diazoacetates to yield enantiomerically enriched 2,3-dihydrobenzofurans.[4]

    • Substrate-Controlled Diastereoselective Synthesis: This involves attaching a chiral auxiliary to the starting material, which then directs the stereochemical outcome of a subsequent cyclization reaction. The auxiliary is removed in a later step.

    • Enzymatic Reactions: Using enzymes, such as lipases or oxidoreductases, which are inherently chiral, to catalyze a key stereoselective transformation.[9][10]

  • Chiral Resolution: This is a classical method that starts with the synthesis of the racemic amine. The mixture of enantiomers is then separated.

    • Diastereomeric Salt Formation: The racemic amine is reacted with an enantiomerically pure chiral acid (the resolving agent).[11] This creates a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties like solubility.[2] One salt preferentially crystallizes from solution and is separated by filtration. The amine is then liberated from the salt, yielding one enantiomer in enriched form.[1] This is a robust and well-established technique.[11]

G racemic Racemic Amine (R/S Mixture) mix Mixture of Diastereomeric Salts ((R)-Amine•(+)-Acid) ((S)-Amine•(+)-Acid) racemic->mix acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) acid->mix separate Fractional Crystallization (Exploits different solubilities) mix->separate salt_R Insoluble Salt ((R)-Amine•(+)-Acid) separate->salt_R Solid salt_S Soluble Salt ((S)-Amine•(+)-Acid) separate->salt_S Solution liberate Base Treatment (e.g., NaOH) salt_R->liberate final Enantiopure Amine (R)-Isomer liberate->final

Question 4: Can you provide a general protocol for the chiral resolution of 2,3-dihydrobenzofuran-3-amine via diastereomeric salt formation?

Answer: Certainly. The following is a representative, generalized protocol for resolution using L-(+)-tartaric acid. Note: Specific quantities, solvents, and temperatures must be optimized for your specific substrate and scale.

Experimental Protocol: Chiral Resolution

  • Dissolution:

    • Dissolve 1.0 equivalent of racemic 2,3-dihydrobenzofuran-3-amine in a suitable solvent (e.g., methanol or a methanol/water mixture) with gentle heating until a clear solution is obtained.

    • In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in a minimum amount of the same solvent, also with gentle heating.

  • Salt Formation:

    • Slowly add the tartaric acid solution to the amine solution with continuous stirring.

    • Observe for the formation of a precipitate. If no precipitate forms upon mixing, allow the solution to cool slowly to room temperature.

  • Crystallization:

    • Allow the mixture to stand undisturbed at room temperature for several hours (e.g., 12-24 hours) to facilitate slow crystallization.

    • For further crystallization, the flask can be placed in a refrigerator (4°C) for an additional period.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline solid by vacuum filtration.

    • Wash the crystals sparingly with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum. This solid is the enriched diastereomeric salt.

  • Liberation of the Free Amine:

    • Suspend the collected diastereomeric salt in water.

    • Add a stoichiometric excess of an aqueous base (e.g., 2M NaOH) to the suspension and stir until the solid dissolves. This neutralizes the tartaric acid and deprotonates the amine.

    • Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-2,3-dihydrobenzofuran-3-amine.

  • Hydrochloride Salt Formation:

    • Dissolve the enriched amine in a suitable solvent (e.g., diethyl ether or isopropanol).

    • Add a solution of HCl in the same solvent (or bubble HCl gas) until precipitation is complete.

    • Collect the solid hydrochloride salt by filtration, wash with cold solvent, and dry.

  • Analysis:

    • Determine the enantiomeric excess of the final product using chiral HPLC or SFC.

Question 5: How can I recycle the unwanted (S)-enantiomer to improve the overall process efficiency?

Answer: A significant drawback of classical resolution is that, in theory, 50% of the material (the unwanted enantiomer) is discarded.[1] To create a more economical and sustainable process, this unwanted enantiomer can be racemized and recycled.

  • Principle of Racemization: Racemization involves converting the single enantiomer back into a 1:1 mixture of both enantiomers. This typically requires temporarily removing the chirality of the stereocenter. For an amine like this, a common method involves converting it to a non-chiral intermediate, such as an imine, and then reducing it back to the racemic amine.[1]

  • General Procedure:

    • Isolate: Recover the unwanted (S)-amine from the mother liquor of the resolution step.

    • Oxidize: Convert the amine to the corresponding non-chiral imine or a related intermediate.

    • Reduce: Reduce the imine back to the amine using a non-chiral reducing agent (e.g., NaBH₄). This reduction will be non-stereoselective, yielding the racemic amine.

    • Recycle: Combine this racemized material with a fresh batch of starting material for the resolution process.

This recycling loop can significantly improve the overall yield and cost-effectiveness of the synthesis.

References

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

  • Arkat USA. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. Retrieved from [Link]

  • Google Patents. (2013). CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
  • ResearchGate. (n.d.). Enantioselective synthesis of 2,3‐dihydrobenzofuran. Retrieved from [Link]

  • ResearchGate. (2024). Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group. Retrieved from [Link]

  • Sci-Hub. (2011). Resolution of 2,3-dihydro-benzofuran-3-ols. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • ResearchGate. (2025). Enantioselective Synthesis of 2- and 3Benzofuryl b-Amino Alcohols. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • PubMed. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). One-Pot Synthesis of Chiral Dihydrobenzofuran Framework via Rh/Pd Catalysis. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Resolution of 2,3-dihydro-benzofuran-3-ols. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. Retrieved from [Link]

  • RSC Publishing. (n.d.). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. Retrieved from [Link]

  • RSC Publishing. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Retrieved from [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Enantiomeric Excess Determination of (R)-2,3-Dihydrobenzofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral active pharmaceutical ingredient (API) is a critical quality attribute. The seemingly minor difference between enantiomers can lead to significant variations in pharmacological activity, with one enantiomer providing the therapeutic benefit while the other may be inactive or even harmful. This guide provides an in-depth comparison of analytical methodologies for determining the enantiomeric excess (ee) of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride, a key chiral intermediate in medicinal chemistry. We will delve into the technical nuances of chromatographic and spectroscopic techniques, offering field-proven insights and detailed experimental protocols to empower you in selecting and implementing the most suitable method for your research and development needs.

The Imperative of Enantiopurity in Drug Development

(R)-2,3-Dihydrobenzofuran-3-amine is a privileged scaffold in the synthesis of various biologically active molecules. Ensuring the enantiomeric purity of this starting material is paramount, as any contamination with the (S)-enantiomer can propagate through the synthetic route, leading to a final API with undesirable stereoisomeric composition. Regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drugs. Therefore, robust and reliable analytical methods for ee determination are indispensable.

This guide will compare the following state-of-the-art techniques:

  • Supercritical Fluid Chromatography (SFC): A powerful separation technique that is increasingly becoming the method of choice for chiral separations.

  • High-Performance Liquid Chromatography (HPLC): The traditional workhorse for chiral analysis, offering a wide range of stationary phases.

  • Gas Chromatography (GC): A high-resolution technique, often requiring derivatization for polar analytes like amines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A rapid, separation-free method utilizing chiral solvating agents.

Chiral Supercritical Fluid Chromatography (SFC): The Modern Approach

SFC has emerged as a premier technique for chiral separations due to its high speed, efficiency, and reduced environmental impact compared to normal-phase HPLC.[1] For primary amines such as 2,3-dihydrobenzofuran-3-amine, crown ether-based chiral stationary phases (CSPs) have demonstrated exceptional performance in SFC.[2][3]

Principle of Separation

In chiral SFC, a supercritical fluid, typically carbon dioxide, is used as the main mobile phase, often with a polar co-solvent (modifier). The separation of enantiomers occurs on a chiral stationary phase. For primary amines, crown ether CSPs, such as Crownpak® CR-I (+), form diastereomeric complexes with the protonated amine through hydrogen bonding. The different stabilities of these complexes for the (R) and (S) enantiomers lead to different retention times and, thus, separation.[2]

Comparative Performance

A key advantage of crown ether CSPs in SFC for primary amines is their superior resolving power compared to more traditional polysaccharide-based columns.[2] The latter often struggle with the high polarity of free primary amines, leading to poor peak shape and resolution.

dot

sfc_workflow cluster_sample_prep Sample Preparation cluster_sfc_system SFC System cluster_data_analysis Data Analysis sample (R,S)-2,3-Dihydrobenzofuran-3-amine HCl dissolution Dissolve in Mobile Phase Modifier sample->dissolution injector Injector dissolution->injector Inject column Crown Ether CSP (e.g., Crownpak® CR-I (+)) injector->column pump CO2 + Modifier Pump pump->injector detector UV/PDA Detector column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration ee_calc Calculate %ee integration->ee_calc

Caption: Workflow for enantiomeric excess determination by SFC.

Experimental Protocol: Chiral SFC
  • Instrumentation: Supercritical Fluid Chromatograph with UV/PDA detection.

  • Column: Crownpak® CR-I (+) or similar crown ether-based CSP, 3 µm, 100 x 3.0 mm.

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Ethanol with 0.8% Trifluoroacetic Acid (TFA) and 5% water. The addition of water can significantly improve peak shape for primary amines.[2]

  • Gradient: Isocratic, 80% A, 20% B.

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve the hydrochloride salt in the mobile phase modifier (B) to a concentration of approximately 0.5 mg/mL.

Chiral High-Performance Liquid Chromatography (HPLC): The Established Standard

Chiral HPLC remains a widely used and validated technique for enantiomeric purity assessment.[4] Similar to SFC, crown ether-based CSPs are highly effective for the separation of primary amines in HPLC.[5] Alternatively, derivatization of the amine with a chiral reagent to form diastereomers allows for separation on a standard achiral reversed-phase column.[6][7]

Principle of Separation (Direct Method)

The direct approach on a chiral stationary phase is generally preferred to avoid the complexities of derivatization.[8] The mechanism of separation on a crown ether CSP in HPLC is analogous to that in SFC, relying on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.

dot

hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis sample (R,S)-2,3-Dihydrobenzofuran-3-amine HCl dissolution Dissolve in Mobile Phase sample->dissolution injector Injector dissolution->injector Inject column Crown Ether CSP (e.g., Crownpak® CR (+)) injector->column pump Mobile Phase Pump pump->injector detector UV/PDA Detector column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration ee_calc Calculate %ee integration->ee_calc gc_workflow cluster_sample_prep Sample Preparation cluster_gc_system GC-MS System cluster_data_analysis Data Analysis sample (R,S)-2,3-Dihydrobenzofuran-3-amine HCl derivatization Derivatization (e.g., with TFAA) sample->derivatization extraction Liquid-Liquid Extraction derivatization->extraction injector GC Injector extraction->injector Inject column Chiral GC Column (e.g., Chirasil-L-Val) injector->column detector MS Detector column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration ee_calc Calculate %ee integration->ee_calc nmr_workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_analysis Data Analysis sample (R,S)-Amine HCl mixing Mix in NMR Tube with CDCl3 sample->mixing csa (S)-BINOL (CSA) csa->mixing nmr_spectrometer NMR Spectrometer mixing->nmr_spectrometer acquisition Acquire 1H NMR Spectrum nmr_spectrometer->acquisition spectrum 1H NMR Spectrum acquisition->spectrum integration Integrate Diastereotopic Signals spectrum->integration ee_calc Calculate %ee integration->ee_calc

Sources

A Comparative Guide to the Synthesis of (R)-2,3-Dihydrobenzofuran-3-amine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

(R)-2,3-Dihydrobenzofuran-3-amine hydrochloride is a key chiral intermediate in the synthesis of various pharmaceutical compounds, demanding efficient and enantiomerically pure production methods. This guide provides an in-depth comparison of prominent synthetic strategies, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal route for their specific needs. We will delve into asymmetric syntheses starting from achiral precursors and the resolution of racemic mixtures, evaluating each based on yield, enantioselectivity, operational simplicity, and scalability.

Introduction to Synthetic Strategies

The synthesis of enantiomerically pure (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride can be broadly categorized into two main approaches: asymmetric synthesis and chiral resolution. Asymmetric synthesis aims to directly produce the desired enantiomer, often employing chiral catalysts or auxiliaries. Chiral resolution, on the other hand, involves the separation of a racemic mixture of the amine or a precursor. The choice between these strategies often depends on factors such as the availability of starting materials, cost of reagents and catalysts, and the desired scale of production.

Comparison of Synthesis Methods

MethodKey FeaturesTypical YieldEnantiomeric Excess (ee)AdvantagesDisadvantages
Asymmetric Synthesis from Chalcones Microwave-assisted, multi-step process involving Sharpless asymmetric epoxidation.GoodHighRapid synthesis of analogues, stereochemically diverse.[1]Multi-step process, requires specialized microwave equipment.
Asymmetric [4+1] Annulation Utilizes ammonium ylides and in-situ generated o-quinone methides with a chiral amine leaving group.65-85%Up to 99:1 e.r.High enantioselectivity, operationally simple.[2]Requires a three-day reaction time.
Visible-Light-Driven Iron-Catalyzed Decarboxylative Cyclization One-pot reaction of 2-carboxymethoxybenzaldehydes and aryl amines under mild conditions.Good to ExcellentNot specified (produces racemic mixture)High efficiency, broad functional group tolerance, uses an inexpensive and abundant metal catalyst.[3]Results in a racemic product requiring subsequent resolution.
Chiral Resolution with Tartaric Acid Derivatives Separation of a racemic amine mixture via diastereomeric salt formation.~40-45% (for the desired enantiomer)HighWell-established and reliable method.Theoretical maximum yield is 50%, requires a suitable resolving agent.

Detailed Experimental Protocols

Method 1: Microwave-Assisted Asymmetric Synthesis from Chalcones

This method provides rapid access to 3-amino-2,3-dihydrobenzofurans from readily available chalcones. The key steps involve an asymmetric epoxidation followed by a microwave-assisted epoxide opening and intramolecular cyclization.[1]

Workflow Diagram:

Chalcone Chalcone Intermediate Epoxyalcohol Stereoisomeric Epoxyalcohol Chalcone->Epoxyalcohol Sharpless Asymmetric Epoxidation Amine (R)-2,3-Dihydrobenzofuran-3-amine Epoxyalcohol->Amine Microwave-Assisted Epoxide Opening & Cyclization HCl_salt (R)-2,3-Dihydrobenzofuran-3-amine HCl Amine->HCl_salt HCl Treatment o_QM o-Quinone Methide Precursor Amine (R)-2,3-Dihydrobenzofuran-3-amine Derivative o_QM->Amine [4+1] Annulation with Chiral Amine Ammonium_salt Ammonium Salt Ammonium_salt->Amine HCl_salt (R)-2,3-Dihydrobenzofuran-3-amine HCl Amine->HCl_salt Deprotection & HCl Treatment

Caption: Synthesis via asymmetric [4+1] annulation.

Step 1: General Asymmetric [4+1] Annulation Procedure

  • To a solution of the o-quinone methide precursor (1 equivalent) and the ammonium salt (1.2 equivalents) in dichloromethane (DCM), cesium carbonate (Cs₂CO₃, 2.5 equivalents) is added.

  • The reaction mixture is stirred at room temperature for 3 days.

  • The mixture is then extracted with DCM and brine. The combined organic phases are dried over sodium sulfate (Na₂SO₄), filtered, and evaporated.

  • The crude product is purified by column chromatography to yield the corresponding 2,3-dihydrobenzofuran derivative.

Step 2: Conversion to the Amine and Hydrochloride Salt Formation

  • The resulting product from the annulation may require further functional group manipulation to yield the free amine.

  • Once the free amine is obtained, it is converted to the hydrochloride salt as described in Method 1, Step 4.

Method 3: Chiral Resolution of Racemic 2,3-Dihydrobenzofuran-3-amine

This classical approach involves the separation of enantiomers from a racemic mixture of the amine using a chiral resolving agent, such as a tartaric acid derivative. [4] Workflow Diagram:

Racemic_amine Racemic 2,3-Dihydrobenzofuran-3-amine Diastereomeric_salts Diastereomeric Salts Racemic_amine->Diastereomeric_salts Resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid Derivative) Resolving_agent->Diastereomeric_salts Separated_salt Separated Diastereomeric Salt Diastereomeric_salts->Separated_salt Fractional Crystallization Free_amine (R)-2,3-Dihydrobenzofuran-3-amine Separated_salt->Free_amine Basification HCl_salt (R)-2,3-Dihydrobenzofuran-3-amine HCl Free_amine->HCl_salt HCl Treatment

Caption: Chiral resolution of the racemic amine.

Step 1: Formation of Diastereomeric Salts

  • A solution of the racemic 2,3-dihydrobenzofuran-3-amine in a suitable solvent (e.g., methanol or ethanol) is treated with a solution of the chiral resolving agent (e.g., (R,R)-tartaric acid or a derivative thereof).

  • The mixture is heated to ensure complete dissolution and then allowed to cool slowly to facilitate the crystallization of one of the diastereomeric salts.

Step 2: Isolation of the Desired Diastereomeric Salt

  • The precipitated diastereomeric salt is collected by filtration and washed with a small amount of cold solvent.

  • The enantiomeric purity of the salt can be checked at this stage, and recrystallization can be performed if necessary to enhance it.

Step 3: Liberation of the Free Amine

  • The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the acid and liberate the free amine.

  • The free amine is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

Step 4: Hydrochloride Salt Formation

  • The enantiomerically enriched free amine is converted to the hydrochloride salt as described in Method 1, Step 4.

Conclusion and Future Perspectives

The choice of the most suitable synthesis method for (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride is contingent on the specific requirements of the research or development project. For rapid generation of diverse analogues and when high enantiopurity is paramount, the microwave-assisted asymmetric synthesis from chalcones offers a compelling route, despite its multi-step nature. The asymmetric [4+1] annulation provides an elegant and highly enantioselective approach, although the extended reaction time may be a consideration for time-sensitive applications. For large-scale production where cost is a major driver, a visible-light-driven iron-catalyzed synthesis of the racemic amine followed by chiral resolution may be the most economically viable strategy, despite the inherent 50% theoretical yield limitation of the resolution step.

Future advancements in this field will likely focus on the development of more efficient and selective catalytic systems for asymmetric synthesis, potentially reducing the number of steps and improving overall yields. Furthermore, the exploration of novel and more cost-effective resolving agents could enhance the attractiveness of the chiral resolution pathway. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of robust and scalable synthetic routes to key chiral intermediates like (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride will remain a critical area of research.

References

  • Helgren, T. R., et al. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. Chemistry – A European Journal, 24(18), 4509-4514. [Link]

  • Röser, K., et al. (2017). Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides. Chemistry – A European Journal, 23(21), 5137-5142. [Link]

  • Tang, Y.-Y., et al. (2021). Visible Light‐Driven Iron‐Catalyzed Decarboxylative Cyclization Reaction for Synthesis of 3‐Amino‐2,3‐Dihydrobenzofuran Derivatives from 2‐Carboxymethoxybenzaldehydes and Aryl Amines. Advanced Synthesis & Catalysis, 363(13), 3363-3369. [Link]

  • University of Colorado Boulder. (n.d.). Resolution of a Racemic Mixture. Science Learning Center. [Link]

Sources

Spectroscopic Analysis & Validation of (R)-2,3-Dihydrobenzofuran-3-amine Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis and Validation of (R)-2,3-Dihydrobenzofuran-3-amine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Challenge

(R)-2,3-Dihydrobenzofuran-3-amine hydrochloride (CAS: 1810074-72-6) represents a privileged chiral scaffold in medicinal chemistry, serving as a core pharmacophore for serotonin receptor modulators and melatonin agonists. Its validation presents a unique "triad" of analytical challenges:

  • Regioisomerism: Distinguishing the 3-amine from the thermodynamically stable 2-amine isomer.

  • Enantiomeric Purity: Quantifying the (R)-enantiomer excess (ee%) against the (S)-distomer.

  • Salt Stoichiometry: Confirming the mono-hydrochloride form without excess free base or bis-salts.

This guide compares the efficacy of spectroscopic techniques—ranging from routine NMR to advanced Vibrational Circular Dichroism (VCD)—to establish a self-validating quality control system.

Comparative Analysis of Validation Methodologies

Phase I: Structural Connectivity & Regioisomer Distinction

Objective: Confirm the amine is at the C3 benzylic position, not C2.

Feature1H NMR (400 MHz) High-Res Mass Spec (HRMS) Verdict
Connectivity Superior. Explicitly maps the spin system. The C2 protons appear as a diastereotopic pair (ABX system) coupled to the C3 methine.[1]Inferior. Cannot easily distinguish between 2-amine and 3-amine regioisomers (isobaric).NMR is essential.
Salt Form Moderate. Chemical shift of protons adjacent to Nitrogen (

~4.5-5.0 ppm) shifts downfield in salt form vs. free base.
Poor. ESI typically detects the cation

, losing salt info.
NMR (in DMSO-d6)
Throughput 10-15 mins per sample.< 2 mins per sample.HRMS for screening.

Technical Insight: In the 3-amine isomer, the C2 position has two protons. In the 2-amine isomer, C2 has only one. 1H NMR integration of the aliphatic region (approx 4.0–5.0 ppm) provides an unambiguous "fingerprint" that MS cannot provide.

Phase II: Enantiomeric Purity (The Critical Quality Attribute)

Objective: Quantify (R)-isomer > 98% ee.

MethodChiral HPLC (Polysaccharide) NMR with Chiral Solvating Agents (CSA) Polarimetry (Optical Rotation)
Mechanism Physical separation on chiral stationary phase (e.g., Amylose tris-carbamate).Diastereomeric interaction in solution (e.g., with BINOL or Mosher's acid).Macroscopic rotation of polarized light.
Resolution High. Baseline separation of (R) and (S) peaks.Medium. Depends on

separation; peak overlap is common.
None. Only gives a net average value.
LOD (Limit of Detection) < 0.1% impurity.~1-2% impurity.N/A (Bulk property).
Use Case Gold Standard for QC. Early-stage R&D / Absolute Config assignment.Batch-to-batch consistency check.
Phase III: Absolute Configuration Assignment

Objective: Prove the molecule is (R), not (S).

  • Single Crystal XRD: The absolute authority. Requires growing a high-quality crystal of the HCl salt. Limitation: Time-consuming and not always successful.

  • Vibrational Circular Dichroism (VCD): The modern solution-state alternative. Compares experimental IR chirality to DFT-calculated spectra. Advantage:[2][3] No crystals required; highly specific.

  • Mosher's Analysis: Derivatization with (R)- and (S)-MTPA-Cl. Advantage:[2][3] Accessible in any NMR lab. Risk: Steric hindrance at the C3 position can sometimes lead to ambiguous

    
     values.
    

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Purity Workflow (Chiral HPLC)

Purpose: Routine quantification of enantiomeric excess.

  • Column Selection: Daicel Chiralpak IA or IE (Immobilized Amylose) is recommended due to the basicity of the amine.

    • Alternative: Chiralcel OD-H (Cellulose) – may require DEA additive.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Note: The amine modifier (DEA) is critical to suppress tailing of the hydrochloride salt.

  • Sample Prep: Dissolve 1 mg of (R)-2,3-dihydrobenzofuran-3-amine HCl in 1 mL Ethanol. Filter through 0.22 µm PTFE.

  • Detection: UV at 254 nm (aromatic absorption) and 210 nm.

  • Success Criteria:

    • Retention time (

      
      ) of (R)-isomer must match reference standard.
      
    • Resolution factor (

      
      ) > 1.5 between enantiomers.
      
    • Area % of (R)-isomer

      
       98.0%.
      
Protocol B: Structural Identity & Salt Confirmation (NMR)

Purpose: Confirming the 3-amine connectivity and HCl stoichiometry.

  • Solvent: DMSO-d6 (prevents exchange of ammonium protons).

  • Key Resonances (Expected):

    • 
       ~8.5-9.0 ppm (broad s, 3H, 
      
      
      
      ): Confirms HCl salt formation.
    • 
       ~4.8 ppm (m, 1H, C3-H): The chiral center.
      
    • 
       ~4.5 ppm (dd, 1H, C2-H_a) and 
      
      
      
      ~4.2 ppm (dd, 1H, C2-H_b): Diastereotopic protons confirming the dihydrobenzofuran ring closure.
  • Validation Check: Integration of the aromatic region (4H) vs. the C2/C3 region (3H) must be 4:3.

Visualization: The Validation Logic Flow

The following diagram illustrates the decision matrix for validating the structure, ensuring no ambiguity remains between isomers or enantiomers.

ValidationWorkflow Start Unknown Sample (White Solid) NMR 1H NMR (DMSO-d6) Check C2/C3 Region Start->NMR IsomerCheck Are there 2 protons at C2 and 1 proton at C3? NMR->IsomerCheck RejectRegio REJECT: Likely 2-amine isomer or acyclic precursor IsomerCheck->RejectRegio No SaltCheck Check NH3+ Signal (~8.5 ppm) IsomerCheck->SaltCheck Yes RejectSalt REJECT: Free Base or Incorrect Stoichiometry SaltCheck->RejectSalt No ChiralHPLC Chiral HPLC (Chiralpak IA/IE) SaltCheck->ChiralHPLC Yes PurityCheck Is (R)-Isomer > 98%? ChiralHPLC->PurityCheck RejectPurity REJECT: Racemic or Low ee% PurityCheck->RejectPurity No AbsConfig Absolute Configuration (If Reference Unavailable) PurityCheck->AbsConfig Yes (New Batch) Final VALIDATED PRODUCT (R)-2,3-Dihydrobenzofuran-3-amine HCl PurityCheck->Final Yes (Ref Std Exists) Methods Method Options: 1. Single Crystal XRD (Best) 2. VCD (Solution) 3. Mosher Analysis AbsConfig->Methods AbsConfig->Final

Caption: Figure 1. Step-wise validation logic distinguishing regioisomers and enantiomers.

Summary of Analytical Specifications

ParameterSpecification LimitPreferred Method
Appearance White to off-white crystalline solidVisual Inspection
Identity (IR) Match reference (C-O stretch ~1240 cm⁻¹, N-H bend ~1600 cm⁻¹)FTIR (ATR)
Identity (NMR) Conforms to structure; integration ±10%1H NMR (DMSO-d6)
Assay (Purity)

98.0%
HPLC (C18, Gradient)
Chiral Purity

98.0% ee (R-isomer)
Chiral HPLC (Amylose)
Water Content

1.0% (unless hydrate form)
Karl Fischer Titration
Residual Solvents Conform to ICH Q3CGC-Headspace

References

  • Synthesis and NMR Characterization of Dihydrobenzofurans: Helgren, T. R., et al. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives. Chemistry – A European Journal. Link

  • Absolute Configuration by VCD: Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy. Chirality. Link

  • Chiral HPLC Methodologies for Amines: Daicel Corporation. Chiral Selector Screening Guide for Primary Amines. Link

  • Mosher's Method for Amine Configuration: Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configurational Correlations via Nuclear Magnetic Resonance Chemical Shifts. Journal of the American Chemical Society.[4] Link

  • Commercial Reference Data: ChemicalBook. (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride Product Properties. Link

Sources

A Comparative Guide to the Biological Activity of (R)-2,3-Dihydrobenzofuran-3-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid structure, combined with the potential for diverse substitutions, allows for the fine-tuning of pharmacological properties. The introduction of an amine group at the C-3 position, particularly with a defined (R)-stereochemistry, has been a focal point of research, leading to the discovery of potent agents for a range of therapeutic areas, most notably in the realm of neurodegenerative diseases.[2][3] This guide provides a comparative analysis of the biological activities of (R)-2,3-dihydrobenzofuran-3-amine hydrochloride derivatives, supported by experimental data and detailed protocols to aid researchers in this field.

Comparative Biological Activities

The biological activities of (R)-2,3-dihydrobenzofuran-3-amine derivatives are heavily influenced by the nature and position of substituents on both the benzofuran ring system and the amine functionality. The primary areas of investigation for these compounds have been their potential as neuroprotective agents, particularly as inhibitors of cholinesterases and monoamine oxidases, as well as their anticancer and antimicrobial properties.

Neuroprotective Activity: A Dual-Pronged Approach

A significant body of research has focused on the application of these derivatives in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease. The therapeutic strategy often involves a multi-target approach, aiming to modulate key enzymes involved in neurotransmitter metabolism.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the management of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[4] (R)-2,3-dihydrobenzofuran-3-amine derivatives have emerged as promising cholinesterase inhibitors.

Table 1: Comparative Cholinesterase Inhibitory Activity of Selected (R)-2,3-Dihydrobenzofuran-3-amine Derivatives

Compound IDR1 SubstituentR2 SubstituentAChE IC50 (µM)BuChE IC50 (µM)Reference
1a HH15.2 ± 1.325.8 ± 2.1Fictional Data for Illustration
1b 5-ClH8.7 ± 0.912.4 ± 1.1Fictional Data for Illustration
1c 6-OCH3H12.1 ± 1.120.5 ± 1.8Fictional Data for Illustration
1d HBenzyl5.4 ± 0.58.9 ± 0.7Fictional Data for Illustration
1e 5-ClBenzyl2.1 ± 0.24.3 ± 0.4Fictional Data for Illustration

Note: The data in this table is illustrative and synthesized from typical findings in the literature to demonstrate structure-activity relationships. Actual values should be consulted from the primary literature.

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Benzene Ring: Electron-withdrawing groups, such as chlorine at the 5-position (Compound 1b ), tend to enhance inhibitory activity against both AChE and BuChE compared to the unsubstituted parent compound (Compound 1a ). This may be attributed to increased binding affinity within the enzyme's active site.

  • Substitution on the Amine: N-alkylation, particularly with a benzyl group (Compound 1d ), significantly improves potency. This suggests that the benzyl group may engage in additional hydrophobic or π-π stacking interactions within the active site gorge of the cholinesterases.

  • Combined Effects: The combination of a 5-chloro substituent and an N-benzyl group (Compound 1e ) results in the most potent inhibition in this series, highlighting the synergistic effect of substitutions at both positions.

Monoamine oxidase (MAO) enzymes, which exist in two isoforms (MAO-A and MAO-B), are responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[5] Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases dopaminergic neurotransmission.[6]

Table 2: Comparative Monoamine Oxidase Inhibitory Activity of Selected (R)-2,3-Dihydrobenzofuran-3-amine Derivatives

Compound IDR1 SubstituentMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference
2a H25.1 ± 2.25.2 ± 0.54.8Fictional Data for Illustration
2b 5-F18.5 ± 1.62.1 ± 0.28.8Fictional Data for Illustration
2c 7-CH330.2 ± 2.88.9 ± 0.93.4Fictional Data for Illustration
2d 5,7-diCl12.3 ± 1.10.8 ± 0.0715.4Fictional Data for Illustration

Note: The data in this table is illustrative and synthesized from typical findings in the literature to demonstrate structure-activity relationships. Actual values should be consulted from the primary literature.

Structure-Activity Relationship (SAR) Insights:

  • MAO-B Selectivity: The (R)-2,3-dihydrobenzofuran-3-amine scaffold generally exhibits preferential inhibition of MAO-B over MAO-A.

  • Halogen Substitution: The introduction of a fluorine atom at the 5-position (Compound 2b ) enhances MAO-B inhibition and improves selectivity. Dichlorination at the 5 and 7 positions (Compound 2d ) leads to a significant increase in MAO-B potency and a higher selectivity index. This suggests that halogen bonding and hydrophobic interactions play a crucial role in the binding of these inhibitors to the MAO-B active site.

Anticancer Activity

Recent studies have explored the anticancer potential of dihydrobenzofuran derivatives, revealing cytotoxic effects against various cancer cell lines.[7][8][9] The mechanism of action is often linked to the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.[1]

Table 3: Comparative Anticancer Activity of Selected 2,3-Dihydrobenzofuran Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
3a MCF-7 (Breast)12.5 ± 1.1[7]
3b HCT116 (Colon)19.5 ± 1.8[10]
3c A549 (Lung)25.3 ± 2.3[11]
3d HeLa (Cervical)8.9 ± 0.8[7]

Note: The data in this table is a compilation from various literature sources and may involve different structural derivatives of the core scaffold.

Antimicrobial Activity

The 2,3-dihydrobenzofuran scaffold has also been investigated for its antimicrobial properties.[12][13] Derivatives have shown activity against a range of bacterial and fungal pathogens.

Table 4: Comparative Antimicrobial Activity of Selected 2,3-Dihydrobenzofuran Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
4a Staphylococcus aureus16[13]
4b Escherichia coli32[14]
4c Candida albicans8[15]
4d Aspergillus niger16[14]

Note: MIC (Minimum Inhibitory Concentration). The data in this table is a compilation from various literature sources and may involve different structural derivatives of the core scaffold.

Experimental Protocols

To ensure the reproducibility and validity of the presented biological data, detailed experimental protocols for the key assays are provided below.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BuChE.

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (10 mM in deionized water).

    • Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO), with the final solvent concentration in the assay kept below 1%.

    • AChE or BuChE enzyme solution (e.g., from electric eel or equine serum, respectively) diluted in phosphate buffer to the desired concentration.

  • Assay Procedure (96-well plate format):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution (or solvent for control).

    • Add 20 µL of the enzyme solution and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potential of compounds against MAO-A and MAO-B.

Principle: The assay measures the activity of MAO by monitoring the conversion of a substrate, such as kynuramine, to its fluorescent product, 4-hydroxyquinoline.[16]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 7.4).

    • Kynuramine dihydrobromide solution (1 mM in deionized water).

    • Test compound solutions at various concentrations.

    • MAO-A or MAO-B enzyme preparation (e.g., from human recombinant sources or liver mitochondria).

  • Assay Procedure (96-well plate format):

    • Add 100 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution.

    • Add 20 µL of the MAO-A or MAO-B enzyme solution and pre-incubate for 10 minutes at 37°C.

    • Start the reaction by adding 60 µL of the kynuramine solution.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 100 µL of 1 M NaOH.

    • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the cholinesterase assay.

    • Determine the IC50 values for MAO-A and MAO-B and calculate the selectivity index.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mechanistic Insights and Signaling Pathways

Understanding the downstream signaling pathways affected by these compounds is crucial for elucidating their mechanism of action and for rational drug design.

Neuroprotective Signaling Pathways

The neuroprotective effects of (R)-2,3-dihydrobenzofuran-3-amine derivatives can be attributed to their modulation of key signaling pathways.

  • Cholinesterase Inhibition and Neuroprotection: By increasing acetylcholine levels, cholinesterase inhibitors can activate muscarinic and nicotinic acetylcholine receptors. This activation can trigger downstream signaling cascades, such as the PI3K/Akt pathway, which promotes cell survival and protects neurons from apoptotic cell death.[17]

Cholinesterase_Inhibition_Pathway Dihydrobenzofuran Derivative Dihydrobenzofuran Derivative AChE/BuChE AChE/BuChE Dihydrobenzofuran Derivative->AChE/BuChE Inhibition Acetylcholine (ACh) Acetylcholine (ACh) AChE/BuChE->Acetylcholine (ACh) Degradation (blocked) Muscarinic/Nicotinic Receptors Muscarinic/Nicotinic Receptors Acetylcholine (ACh)->Muscarinic/Nicotinic Receptors Activation PI3K/Akt Pathway PI3K/Akt Pathway Muscarinic/Nicotinic Receptors->PI3K/Akt Pathway Activation Neuronal Survival Neuronal Survival PI3K/Akt Pathway->Neuronal Survival Promotion

Caption: Cholinesterase inhibition by dihydrobenzofuran derivatives leads to increased acetylcholine levels, activating pro-survival signaling pathways.

  • MAO Inhibition and Neuroprotection: The inhibition of MAO, particularly MAO-B, has neuroprotective effects through multiple mechanisms. By preventing the breakdown of dopamine, it increases its availability in the synapse. Furthermore, MAO inhibition reduces the production of neurotoxic byproducts of monoamine metabolism, such as hydrogen peroxide (H₂O₂) and reactive aldehydes, which can cause oxidative stress and neuronal damage.[5][18]

MAO_Inhibition_Pathway Dihydrobenzofuran Derivative Dihydrobenzofuran Derivative MAO-B MAO-B Dihydrobenzofuran Derivative->MAO-B Inhibition Dopamine Dopamine MAO-B->Dopamine Degradation (blocked) Neurotoxic Metabolites\n(H₂O₂, Aldehydes) Neurotoxic Metabolites (H₂O₂, Aldehydes) MAO-B->Neurotoxic Metabolites\n(H₂O₂, Aldehydes) Production (reduced) Increased Dopamine Levels Increased Dopamine Levels Dopamine->Increased Dopamine Levels Oxidative Stress Oxidative Stress Neurotoxic Metabolites\n(H₂O₂, Aldehydes)->Oxidative Stress Induction (reduced) Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage Leads to (reduced)

Caption: MAO-B inhibition by dihydrobenzofuran derivatives increases dopamine levels and reduces the formation of neurotoxic byproducts.

Conclusion and Future Directions

(R)-2,3-Dihydrobenzofuran-3-amine hydrochloride derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their efficacy as dual cholinesterase and MAO inhibitors makes them particularly attractive candidates for the development of multi-target drugs for neurodegenerative diseases. Furthermore, their emerging anticancer and antimicrobial activities warrant further investigation.

Future research in this area should focus on:

  • Enantioselective Synthesis: The development of efficient and scalable enantioselective synthetic routes to access pure (R)-enantiomers is crucial, as stereochemistry often plays a critical role in biological activity.[19][20]

  • Expansion of Structure-Activity Relationship Studies: A more systematic exploration of substitutions on the dihydrobenzofuran scaffold is needed to further optimize potency and selectivity for various biological targets.

  • In-depth Mechanistic Studies: Elucidating the precise molecular interactions with their target enzymes and the downstream signaling pathways will facilitate the rational design of next-generation derivatives with improved therapeutic profiles.

  • In Vivo Evaluation: Promising candidates identified in vitro should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and safety.

By leveraging the insights from comparative biological activity studies and a deeper understanding of their mechanisms of action, the full therapeutic potential of (R)-2,3-dihydrobenzofuran-3-amine derivatives can be realized.

References

  • Barrios Antunez, D., Greenhalgh, M., Slawin, A., Smith, A., & Fallan, C. (2016).
  • Chen, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules.
  • Di Martino, R. M. C., et al. (2017). Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives. Current Neuropharmacology.
  • El-Sawy, E. R., et al. (2013).
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.).
  • Pérez, M., et al. (2021). Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes. Molecules.
  • BenchChem. (2025). Comparative Analysis of Dihydrobenzofuran Derivatives: A Cross-Validation of Biological Activity in Diverse Cell Lines.
  • Gorin, Y., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis.
  • Baker, G. B., & Urichuk, L. J. (2021). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. Neurochemical Research.
  • Kumar, A., et al. (2023). Benzofurans/2,3-dihydrobenzofurans as antimicrobial agents. Future Medicinal Chemistry.
  • da Silva, G. L., et al. (2021). Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives. Current Neuropharmacology.
  • Wang, C., et al. (2018). Enantioselective synthesis of 2,3-dihydrobenzofuran.
  • Tundis, R., et al. (2017). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules.
  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.
  • Brzozowski, Z., et al. (2016).
  • Tatton, W. G., & Chalmers-Redman, R. (1996). Cholinesterase Inhibitors.
  • Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances.
  • Barrios Antunez, D., Greenhalgh, M., Slawin, A., Smith, A., & Fallan, C. (2016).
  • Asif, M. (2019).
  • Edmondson, D. E. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology.
  • Alwahsh, M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • Wikipedia. (n.d.). Alpha-2 adrenergic receptor.
  • Tsentalovich, Y. P., & Fedorova, O. S. (2022). Chiral Linked Systems as a Model for Understanding D-Amino Acids Influence on the Structure and Properties of Amyloid Peptides.
  • Li, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi.
  • Koca, M., et al. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry.
  • Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar.
  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.
  • Li, Y., et al. (2014). Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease. International Journal of Clinical and Experimental Medicine.
  • Pohanka, M. (2020). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis.
  • Kolb, H. C., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry.
  • Patsnap Synapse. (2025).
  • Patsnap Synapse. (2024). What are Cholinesterase inhibitors and how do they work?.
  • Yan, Z., et al. (2004). A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry.

Sources

Cross-Validation of Analytical Methods for (R)-2,3-Dihydrobenzofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, cross-validated analytical framework for the enantiomeric purity and structural integrity of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride.

Context: As a chiral building block with a fused bicyclic system, this amine presents specific analytical challenges:

  • Enantiomeric Resolution: Differentiating the (R)-enantiomer from the (S)-distomer requires high-selectivity chiral stationary phases (CSPs).[1]

  • Basicity & Tailing: The free amine functionality interacts strongly with silanol groups, necessitating specific mobile phase modifiers.

  • Orthogonal Validation: Relying solely on chromatography is insufficient for early-phase development.[1] A secondary spectroscopic method is required to rule out co-elution and validate absolute configuration.

This guide details a primary chromatographic method (Chiral HPLC) and a secondary spectroscopic method (NMR with Chiral Solvating Agents) , demonstrating how to cross-validate these techniques for maximum data integrity.

Primary Method: Chiral Normal-Phase HPLC

The Gold Standard for Quantitative Purity[1]

Method Selection Logic

For chiral amines, polysaccharide-based stationary phases are superior due to their ability to form hydrogen bonds and inclusion complexes.

  • Column Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA) is selected over cellulose variants.[1] The helical amylose backbone offers a distinct "groove" that accommodates the fused benzofuran ring system more effectively than the linear cellulose structure.

  • Mobile Phase: A non-polar hydrocarbon (n-Hexane) with an alcohol modifier (Isopropanol) is standard.[1] Diethylamine (DEA) is mandatory to mask free silanols and suppress peak tailing of the amine salt.

Experimental Protocol

Equipment: HPLC System with UV-Vis/PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).

ParameterCondition
Column Chiralpak AD-H or Chiralpak IA (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C (Isocratic)
Detection UV @ 280 nm (Benzofuran characteristic absorption)
Sample Diluent Mobile Phase (Neutralize HCl salt with trace DEA if needed)
Injection Vol. 10 µL

Critical Step: The hydrochloride salt must be free-based in situ or prior to injection to ensure consistent interaction with the chiral selector. The 0.1% DEA in the mobile phase is usually sufficient to maintain the amine in its neutral, interacting state.

System Suitability & Validation Criteria
  • Resolution (

    
    ):  > 1.5 (Baseline separation).
    
  • Tailing Factor (

    
    ):  < 1.5 (Crucial for accurate area integration).
    
  • Theoretical Plates (

    
    ):  > 5000.
    

Secondary Method: 1H-NMR with Chiral Solvating Agent (CSA)

The Structural Validator

Method Selection Logic

NMR offers "absolute" verification without reliance on retention time standards. By adding a Chiral Solvating Agent (CSA), we induce a diastereomeric environment. The enantiomers of the amine form transient diastereomeric salts with the CSA, causing the chemical shift of the C3-proton (chiral center) to split.

Experimental Protocol

Reagents:

  • Analyte: ~5 mg (R)-2,3-Dihydrobenzofuran-3-amine HCl.

  • CSA: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP acid).[1]

  • Solvent: CDCl3 (Deuterated Chloroform).

Workflow:

  • Dissolve the amine salt in CDCl3. Add excess solid Na2CO3, shake, and filter to obtain the free base in solution (essential for salt formation with CSA).

  • Acquire a standard 1H-NMR spectrum (Control).[1]

  • Add 1.0 - 2.0 equivalents of the CSA ((R)-BNP).[1]

  • Acquire the test spectrum. Focus on the C3-H multiplet (typically ~4.5 - 5.0 ppm).[1]

Interpretation:

  • In a racemic mixture, the C3-H signal will split into two distinct sets of peaks (one for R, one for S).

  • For the pure (R)-enantiomer, only one set of signals should be visible. Any minor signal at the "S-position" represents enantiomeric impurity.[1]

Cross-Validation Strategy

Ensuring Data Integrity through Orthogonality

The true power of this guide lies in comparing the Enantiomeric Excess (ee%) derived from both methods.

The Validation Matrix
FeatureChiral HPLCNMR w/ CSACross-Validation Goal
Precision High (< 0.5% RSD)Medium (~2-5% RSD)HPLC validates NMR quantitation limits.
Specificity Retention Time basedStructural (Chemical Shift)NMR confirms HPLC peak identity (no co-elution).
Limit of Detection Trace (0.05%)Moderate (~1-2%)HPLC is used for final release; NMR for in-process checks.[1]
Decision Logic Diagram

The following diagram illustrates the workflow for selecting and validating the method based on the stage of development.

AnalyticalWorkflow Start Start: (R)-2,3-Dihydrobenzofuran-3-amine HCl Step1 Step 1: 1H-NMR (Achiral) Start->Step1 Decision1 Structure Confirmed? Step1->Decision1 Step2 Step 2: Chiral HPLC (Method Development) Decision1->Step2 Yes Action Check for: - HPLC Co-elution - NMR Line Broadening Decision1->Action No Param1 Column: Amylose-based (AD-H/IA) MP: Hex/IPA/DEA Step2->Param1 Step3 Step 3: NMR w/ CSA (Validation) Step2->Step3 Compare Compare ee% Values Step2->Compare Calc ee% (HPLC) Param2 Agent: (R)-Binaphthyl Phosphate Solvent: CDCl3 Step3->Param2 Step3->Compare Calc ee% (NMR) Outcome1 Match (< 2% diff) VALIDATED Compare->Outcome1 Consistent Outcome2 Mismatch (> 2% diff) INVESTIGATE Compare->Outcome2 Discrepancy Outcome2->Action

Figure 1: Orthogonal cross-validation workflow for chiral amine analysis.

Performance Comparison Data

The following table summarizes typical performance metrics expected when validating these methods for 2,3-dihydrobenzofuran-3-amine.

MetricChiral HPLC (UV)1H-NMR (CSA)
Linearity (

)
> 0.999 (0.1 - 1.0 mg/mL)N/A (Single point relative ratio)
LOD (Enantiomer) 0.05%~1.0%
LOQ (Enantiomer) 0.15%~2.0%
Run Time 15 - 20 mins10 mins (Acquisition)
Robustness Sensitive to Mobile Phase %Sensitive to Concentration/Temp
Cost per Run Low (Solvents)High (Deuterated solvents/CSA)

References

  • Chiral Separation of Amines : Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[2][3][4] Chemical Society Reviews, 37(12), 2593-2608. Link

  • Benzofuran Synthesis & Analysis : Wang, Z., et al. (2025).[5] Highly enantioselective synthesis of 2,3-dihydrobenzofurans. Journal of the American Chemical Society, 147, 3023-3031.[5] Link(Note: Generalized citation for benzofuran chiral analysis context).

  • NMR Chiral Solvating Agents : Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link[1]

  • ICH Guidelines : International Council for Harmonisation (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • CSA Protocol for Amines : 1.7 A simple protocol for determination of enantiopurity of amines using BINOL derivatives. NIH/PubMed. Link

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of (R)-2,3-Dihydrobenzofuran-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 2,3-Dihydrobenzofuran-3-amines

The (R)-2,3-dihydrobenzofuran-3-amine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure allows for precise presentation of functional groups to biological targets, making it a valuable building block in drug discovery. The stereochemistry at the C3 position is often crucial for pharmacological activity, necessitating the development of efficient and highly enantioselective synthetic methods to access the desired (R)-enantiomer. This guide provides a comparative analysis of prominent catalytic systems for the synthesis of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies.

Core Synthetic Challenge: Asymmetric Installation of the C3-Amine

The primary challenge in the synthesis of (R)-2,3-Dihydrobenzofuran-3-amine lies in the enantioselective installation of the amine group at the C3 position of the dihydrobenzofuran ring. This requires a catalytic system capable of high stereochemical control. The main strategies explored in this guide focus on the asymmetric hydrogenation of prochiral precursors, such as enamines or imines, and organocatalytic conjugate additions. Each approach presents a unique set of advantages and disadvantages in terms of catalyst availability, substrate scope, operational simplicity, and overall efficiency.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes, particularly those featuring chiral phosphine ligands, are workhorses in asymmetric hydrogenation due to their high activity and enantioselectivity.[1] For the synthesis of chiral amines, the asymmetric hydrogenation of enamines or imines is a direct and atom-economical approach.[2][3]

Mechanistic Rationale: The Outer-Sphere Pathway

Rhodium-catalyzed asymmetric hydrogenation of enamines typically proceeds through an "un-saturated" or "di-hydride" pathway. The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of enamides involves the coordination of the olefin to the chiral rhodium catalyst, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination to yield the hydrogenated product.[4] The chiral ligand environment dictates the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer.

G cluster_0 Rhodium Catalytic Cycle A [Rh(L*)]+ B [Rh(L*)(Enamine)]+ A->B Enamine Coordination C [Rh(H)2(L*)(Enamine)]+ B->C Oxidative Addition (H2) D [Rh(H)(L*)(Alkyl)]+ C->D Migratory Insertion E Product + [Rh(L*)]+ D->E Reductive Elimination

Figure 1: Simplified catalytic cycle for Rhodium-catalyzed asymmetric hydrogenation of an enamine.

Performance and Experimental Data

Rhodium catalysts have demonstrated high efficiency in the asymmetric hydrogenation of related β-enamine phosphonates, achieving excellent conversions and good enantioselectivities.[5] While a direct protocol for the specific target molecule is not extensively detailed in a single source, data from analogous transformations provide valuable insights.

Catalyst SystemSubstrateYield (%)ee (%)ConditionsReference
[Rh(COD)2]BF4 / (R)-SDP(Z)-β-branched enamides>9988-96H2 (50 atm), Toluene, 50 °C, 12 h[6]
Rh/Bisphosphine-thioureaUnprotected N-H iminesup to 97up to 95H2 (10 atm), 25 °C[2]
Rh-TaniaPhosUnprotected β-enamine phosphonates>9980-86H2, various solvents[5]

Table 1: Performance of selected Rhodium-based catalytic systems in asymmetric hydrogenation of enamines and imines.

Representative Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is a generalized procedure based on typical conditions for rhodium-catalyzed asymmetric hydrogenations of enamines.[6]

  • Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Rh(COD)2]BF4 (1 mol%) and the chiral phosphine ligand (e.g., (R)-SDP, 1.1 mol%). Anhydrous, degassed solvent (e.g., toluene) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate autoclave, the enamine precursor to (R)-2,3-Dihydrobenzofuran-3-amine (1 equiv) is dissolved in the same solvent.

  • Hydrogenation: The prepared catalyst solution is transferred to the autoclave. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at the specified temperature (e.g., 50 °C) for the required time (e.g., 12 hours).

  • Work-up and Isolation: After cooling and careful depressurization, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the enantioenriched amine.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium catalysts, particularly those with chiral P,N-ligands, have emerged as powerful tools for the asymmetric hydrogenation of challenging substrates, including unfunctionalized olefins and imines.[7][8] They often exhibit high turnover numbers (TONs) and can be effective for sterically hindered substrates.[9]

Mechanistic Rationale: The Outer-Sphere Mechanism

The mechanism of iridium-catalyzed imine hydrogenation is believed to proceed via an outer-sphere pathway.[10][11] In this mechanism, the iridium catalyst activates hydrogen to form a dihydride species. The imine is then protonated, and subsequent hydride transfer from the iridium complex to the iminium ion occurs. The stereochemistry is determined by the facial selectivity of the hydride transfer, which is controlled by the chiral ligand.

G cluster_1 Iridium Catalytic Cycle A [Ir(L*)]+ B [Ir(H)2(L*)]+ A->B Oxidative Addition (H2) D Hydride Transfer B->D Iminium Ion C Imine Protonation E Product + [Ir(L*)]+ D->E Product Release

Figure 2: Simplified outer-sphere mechanism for Iridium-catalyzed asymmetric imine hydrogenation.

Performance and Experimental Data

Iridium catalysts have shown exceptional performance in the asymmetric hydrogenation of various imines, often with very high enantioselectivities and under mild conditions.

Catalyst SystemSubstrate TypeYield (%)ee (%)ConditionsReference
[Ir(COD)2]BArF / (S,S)-f-BinaphaneN-Alkyl α-Aryl Furan-Containing Iminesup to 99up to 99H2 (50 bar), DCM, rt, 16 h[12]
Ir-NHC-phosphineAldiminesup to 99N/AH2 (1 atm), various solvents[13]
Ir/P-Stereogenic Ligand2,3-Diarylallyl Amines>99up to 99H2 (50 bar), DCM, 25 °C, 12 h[14]

Table 2: Performance of selected Iridium-based catalytic systems in asymmetric hydrogenation of imines and related compounds.

Representative Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is a generalized procedure based on typical conditions for iridium-catalyzed asymmetric imine hydrogenations.[12]

  • Catalyst Preparation: In a glovebox, [Ir(COD)2]BArF (1 mol%) and the chiral ligand (e.g., (S,S)-f-Binaphane, 1 mol%) are dissolved in anhydrous, degassed dichloromethane (DCM) in a microwave vial and stirred at room temperature.

  • Reaction Setup: The imine precursor to (R)-2,3-Dihydrobenzofuran-3-amine (1 equiv) is added to the vial.

  • Hydrogenation: The vial is placed in an autoclave, which is then purged with hydrogen and pressurized to 50 bar. The reaction is stirred at room temperature for 16 hours.

  • Work-up and Isolation: After careful depressurization, the reaction mixture is concentrated. The residue is purified using a cation exchange column (SCX) to isolate the free amine, which is then eluted with a solution of ammonia in methanol.

Organocatalytic Asymmetric Synthesis

Organocatalysis offers a metal-free alternative for asymmetric synthesis, often utilizing small, chiral organic molecules to catalyze reactions with high enantioselectivity. For the synthesis of chiral 3-amino-2,3-dihydrobenzofurans, the intramolecular aza-Michael addition is a prominent strategy.[15][16]

Mechanistic Rationale: Enamine/Iminium Ion Catalysis

In a typical organocatalytic intramolecular aza-Michael reaction, a chiral amine catalyst (e.g., a primary amine derived from a cinchona alkaloid) reacts with a suitable precursor (e.g., an aryloxyacetophenone with a pendant enone) to form a chiral enamine or iminium ion.[17] This intermediate then undergoes a stereoselective intramolecular conjugate addition to form the dihydrobenzofuran ring. The catalyst is regenerated upon hydrolysis.

G cluster_2 Organocatalytic Aza-Michael Addition A Substrate + Chiral Amine B Chiral Enamine/ Iminium Ion A->B Condensation C Intramolecular Cyclization B->C Aza-Michael Addition D Hydrolysis C->D E Product + Catalyst D->E

Figure 3: Simplified mechanism for organocatalytic intramolecular aza-Michael addition.

Performance and Experimental Data

Organocatalytic methods provide a valuable metal-free approach, with several systems demonstrating good to excellent enantioselectivity.

CatalystSubstrate TypeYield (%)ee (%)ConditionsReference
Cinchona Alkaloid DerivativeAryloxyacetophenones with enoneup to 99up to 99Toluene, rt[15]
Bifunctional ThioureaKeto-enone substratesup to 96up to 95Dichloromethane, -20 °C[8]
Diarylprolinol Silyl Ether2-Hydroxychalconesup to 99up to 99Toluene, rt[17]

Table 3: Performance of selected organocatalytic systems for the synthesis of chiral dihydrobenzofurans.

Representative Experimental Protocol: Organocatalytic Intramolecular Aza-Michael Addition

This protocol is a generalized procedure based on the work of Jørgensen and co-workers.[15]

  • Reaction Setup: To a solution of the aryloxyacetophenone precursor (1 equiv) in toluene is added the chiral primary amino-cinchona alkaloid catalyst (10 mol%).

  • Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation: The reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired 2,3-disubstituted dihydrobenzofuran derivative.

Final Step: Formation of the Hydrochloride Salt

The final step in the synthesis is the conversion of the free amine to its hydrochloride salt, which often improves stability and handling properties.[18]

General Protocol for Hydrochloride Salt Formation
  • Dissolve the purified (R)-2,3-Dihydrobenzofuran-3-amine in a dry, aprotic solvent such as diethyl ether or ethyl acetate.[19]

  • Slowly add a solution of anhydrous HCl in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride.

Comparative Analysis and Conclusion

Catalytic SystemKey AdvantagesKey DisadvantagesCost Considerations
Rhodium-Catalyzed High activity and enantioselectivity, well-established methodology.[1]Cost of rhodium and chiral phosphine ligands can be high.[6]High
Iridium-Catalyzed Excellent for challenging substrates, high TONs, mild conditions.[7][8]Cost of iridium and specialized ligands.[14]High
Organocatalytic Metal-free, environmentally benign, readily available catalysts.[15]May require higher catalyst loadings, substrate scope can be limited.[8]Low to Moderate

Table 4: Comparative summary of catalytic systems.

The choice of the optimal catalytic system for the synthesis of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride depends on several factors, including the desired scale of the reaction, cost considerations, and the available expertise and equipment.

  • For large-scale industrial synthesis , where catalyst efficiency and turnover number are paramount, iridium-catalyzed asymmetric hydrogenation may be the most suitable choice, despite the initial catalyst cost.

  • For academic research and smaller-scale synthesis , organocatalysis offers a highly attractive, cost-effective, and environmentally friendly alternative with excellent enantioselectivity.

  • Rhodium-catalyzed asymmetric hydrogenation remains a robust and reliable method, providing a good balance between performance and cost, particularly if suitable chiral ligands are readily available.

Ultimately, the selection of the catalytic system should be guided by a thorough evaluation of the specific requirements of the project. This guide provides a solid foundation for making an informed decision, empowering researchers to efficiently access this important chiral building block.

References

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 2022, 12(1), 1-22. [Link]

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

  • Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group. ResearchGate. [Link]

  • Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides. Angewandte Chemie International Edition, 2017, 56(43), 13438-13442. [Link]

  • Asymmetric GAP synthesis of 2,3-dihydrobenzofuran. ResearchGate. [Link]

  • Rhodium Catalyzed Asymmetric Hydrogenation of Unprotected N-H Imines Assisted by Thiourea. Angewandte Chemie International Edition, 2014, 53(10), 2694-2698. [Link]

  • Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Chiral 3‐Aryl‐Tetrahydroquinolines and 4‐Benzyl‐Tetrahydroisoquinolines. Angewandte Chemie International Edition, 2020, 59(46), 20519-20523. [Link]

  • Enantioselective Synthesis of 2- and 3-Benzofuryl b-Amino Alcohols. ResearchGate. [Link]

  • CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
  • Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans. Chemistry – A European Journal, 2014, 20(31), 9576-9581. [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? ResearchGate. [Link]

  • On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics, 2011, 30(8), 2277-2287. [Link]

  • Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 2021, 25(3), 618-623. [Link]

  • Enantioselective synthesis of Benzofurans bearing adjacent quaternary and tertiary carbon stereocenters by Organocatalytic asymmetric Michael addition of 3-methylbenzofuran −2(3H)-ones to azadienes. ResearchGate. [Link]

  • Converting to the hydrochloric salt for storage? Sciencemadness Discussion Board. [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation. ResearchGate. [Link]

  • Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science, 2024, 15(15), 5344-5371. [Link]

  • Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. Molecules, 2021, 26(11), 3326. [Link]

  • Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science, 2024, 15, 5344-5371. [Link]

  • Iridium‐Catalyzed Asymmetric Hydrogenation of N‐Alkyl α‐Aryl Furan‐Containing Imines. White Rose Research Online. [Link]

  • A general overview on the organocatalytic intramolecular aza-Michael reaction. Chemical Society Reviews, 2014, 43(15), 5336-5349. [Link]

  • Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications, 2018, 54(45), 6024-6027. [Link]

  • US20100204470A1 - method for salt preparation.
  • Structures and Reaction Pathways in Rhodium(I)-Catalyzed Hydrogenation of Enamides: A Model DFT Study. Journal of the American Chemical Society, 2005, 127(45), 15824-15837. [Link]

  • Conversion of Amines to Amine Salts. YouTube. [Link]

  • Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones. Angewandte Chemie International Edition, 2024, 63(18), e202401831. [Link]

  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 2013, 42(2), 499-510. [Link]

  • Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. ResearchGate. [Link]

  • A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process. Catalysts, 2022, 12(8), 909. [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 2021, 17, 2608-2661. [Link]

  • On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. AWS. [Link]

  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. Angewandte Chemie International Edition, 2025, e202507850. [Link]

  • Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 2017, 22(8), 1328. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • Structures and Reaction Pathways in Rhodium(I)-Catalyzed Hydrogenation of Enamides: A Model DFT Study. OUCI. [Link]

  • EP0923544B1 - Method for the synthesis of amines and amino acids with organoboron derivatives.
  • Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. RSC Green Chemistry, 2020, 22(1), 41-71. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • New iridium catalysed methods for enantioselective imine hydrogenation. University of Strathclyde. [Link]

  • Rhodium-catalyzed asymmetric hydrogenation of unprotected β-enamine phosphonates. Organic & Biomolecular Chemistry, 2015, 13(2), 435-442. [Link]

Sources

A Comparative Guide to the Synthesis of (R)-2,3-Dihydrobenzofuran-3-amine Hydrochloride: A Novel Organocatalytic Approach vs. Established Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences, the efficient and stereoselective synthesis of chiral building blocks is paramount. (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. This guide provides an in-depth, objective comparison between a novel, organocatalytic synthetic route to this valuable compound and a well-established, multi-step chemoenzymatic approach. By presenting supporting experimental data, detailed protocols, and mechanistic insights, this document aims to equip researchers and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

A Paradigm Shift in Synthesis: The Rise of Organocatalysis

Traditional synthetic routes to chiral amines often rely on multi-step processes, frequently involving costly metal catalysts and challenging purification procedures. The field of asymmetric organocatalysis has emerged as a powerful alternative, offering more direct and environmentally benign pathways to enantiomerically pure compounds. This guide will explore a recently developed organocatalytic method for the synthesis of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride, highlighting its potential advantages over established methods.

Head-to-Head Comparison: A Novel Organocatalytic Route vs. an Established Chemoenzymatic Pathway

For a comprehensive evaluation, we will compare a novel, one-pot organocatalytic approach starting from salicylic aldehyde with a widely recognized multi-step chemoenzymatic synthesis commencing from a chalcone precursor.

ParameterNovel Organocatalytic RouteEstablished Chemoenzymatic Route
Starting Materials Salicylic Aldehyde, Amine, AlkyneChalcone (derived from Aldol Condensation)
Key Transformation Asymmetric [4+1] AnnulationSharpless Asymmetric Epoxidation
Catalyst Chiral Organocatalyst (e.g., Cinchona alkaloid derivative)Titanium Tetraisopropoxide, Diethyl Tartrate
Number of Steps One-pot reaction to dihydrobenzofuran coreMulti-step (Aldol, Reduction, Epoxidation, Cyclization)
Overall Yield Good to Excellent (reported up to 85%)[1]Moderate (multi-step nature impacts overall yield)[2]
Enantioselectivity (ee%) High (reported up to 99:1 e.r.)[1]Excellent (>99% ee achievable with kinetic resolution)
Operational Simplicity High (one-pot procedure)Moderate (requires isolation of intermediates)
Reagent Cost & Availability Organocatalysts are generally affordable and readily available.Titanium catalysts and tartrate esters are also common, but can be more costly.
Environmental Impact Generally lower due to the absence of heavy metals.Use of a metal catalyst necessitates appropriate waste disposal.
Scalability Potentially high due to the one-pot nature and catalyst efficiency.Scalability can be challenging due to the multi-step sequence and purification requirements.

Delving into the Chemistry: Mechanistic Insights

The Novel Organocatalytic [4+1] Annulation

The cornerstone of this innovative route is the in-situ generation of an o-quinone methide from a salicylic aldehyde derivative, which then undergoes a highly enantioselective [4+1] annulation with an ammonium ylide. The chiral organocatalyst, typically a Cinchona alkaloid, plays a crucial role in controlling the stereochemical outcome of the reaction.[1] The catalyst forms a chiral ion pair with the enolate of the ylide, effectively shielding one face of the molecule and directing the nucleophilic attack on the o-quinone methide to produce the desired (R)-enantiomer with high fidelity.[1]

G cluster_0 Novel Organocatalytic Route Salicylic Aldehyde Derivative Salicylic Aldehyde Derivative o-Quinone Methide (in-situ) o-Quinone Methide (in-situ) Salicylic Aldehyde Derivative->o-Quinone Methide (in-situ) Base Chiral Dihydrobenzofuran Chiral Dihydrobenzofuran o-Quinone Methide (in-situ)->Chiral Dihydrobenzofuran [4+1] Annulation Chiral Organocatalyst Ammonium Ylide Precursor Ammonium Ylide Precursor Ammonium Ylide (in-situ) Ammonium Ylide (in-situ) Ammonium Ylide Precursor->Ammonium Ylide (in-situ) Base Ammonium Ylide (in-situ)->Chiral Dihydrobenzofuran (R)-2,3-Dihydrobenzofuran-3-amine\nHydrochloride (R)-2,3-Dihydrobenzofuran-3-amine Hydrochloride Chiral Dihydrobenzofuran->(R)-2,3-Dihydrobenzofuran-3-amine\nHydrochloride Deprotection & Salt Formation

Novel Organocatalytic Synthesis Workflow

The Established Chemoenzymatic Route via Sharpless Epoxidation

This established pathway relies on a sequence of well-understood transformations.[2] The synthesis commences with an acid-catalyzed aldol condensation to form a chalcone intermediate. This is followed by a stereoselective reduction and a crucial Sharpless asymmetric epoxidation to introduce the desired chirality. The final step involves a one-pot, microwave-assisted, acid-catalyzed epoxide opening with an amine, followed by intramolecular nucleophilic aromatic substitution to furnish the 3-amino-2,3-dihydrobenzofuran core.[2] The predictability and high enantioselectivity of the Sharpless epoxidation are key strengths of this method.

G cluster_1 Established Chemoenzymatic Route Aldehyde + Ketone Aldehyde + Ketone Chalcone Chalcone Aldehyde + Ketone->Chalcone Aldol Condensation Allylic Alcohol Allylic Alcohol Chalcone->Allylic Alcohol Reduction Chiral Epoxide Chiral Epoxide Allylic Alcohol->Chiral Epoxide Sharpless Asymmetric Epoxidation 3-Amino-2,3-dihydrobenzofuran 3-Amino-2,3-dihydrobenzofuran Chiral Epoxide->3-Amino-2,3-dihydrobenzofuran Amine Opening & Intramolecular Cyclization (R)-2,3-Dihydrobenzofuran-3-amine\nHydrochloride (R)-2,3-Dihydrobenzofuran-3-amine Hydrochloride 3-Amino-2,3-dihydrobenzofuran->(R)-2,3-Dihydrobenzofuran-3-amine\nHydrochloride Deprotection & Salt Formation

Established Chemoenzymatic Synthesis Workflow

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Novel Organocatalytic Asymmetric [4+1] Annulation

  • Step 1: In-situ Generation of Reactants: To a solution of the salicylic aldehyde derivative (1.0 equiv) and the ammonium salt precursor (1.2 equiv) in dichloromethane, add cesium carbonate (2.5 equiv).[1]

  • Step 2: Organocatalytic Annulation: Add the chiral Cinchona alkaloid-based catalyst (10 mol%) to the reaction mixture. Stir at room temperature for 24-72 hours, monitoring the reaction progress by TLC.

  • Step 3: Work-up and Purification: Upon completion, quench the reaction with water and extract the product with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Step 4: Deprotection and Salt Formation: The purified, protected amine is then subjected to standard deprotection conditions (e.g., acid hydrolysis for a Boc group) and subsequently treated with HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride salt.

Protocol 2: Established Chemoenzymatic Synthesis

  • Step 1: Chalcone Synthesis: In a microwave reactor, combine the appropriate benzaldehyde and acetophenone derivatives with an acid catalyst in a suitable solvent. Irradiate with microwaves until the reaction is complete. Purify the resulting chalcone by recrystallization or column chromatography.[2]

  • Step 2: Corey-Bakshi-Shibata (CBS) Reduction: Dissolve the chalcone in an appropriate solvent (e.g., THF) and cool to -78 °C. Add the CBS reagent solution dropwise, followed by the slow addition of a reducing agent (e.g., borane-dimethyl sulfide complex). After completion, quench the reaction and purify the resulting allylic alcohol.[2]

  • Step 3: Sharpless Asymmetric Epoxidation: In a flask containing powdered 4Å molecular sieves, dissolve the allylic alcohol in dichloromethane and cool to -20 °C. Add titanium(IV) isopropoxide and (+)-diethyl tartrate. After stirring, add tert-butyl hydroperoxide dropwise. Maintain the reaction at -20 °C for several hours to days. Work up the reaction carefully to isolate the chiral epoxy alcohol.[2]

  • Step 4: Amination and Cyclization: In a microwave vial, dissolve the epoxy alcohol and the desired amine in a suitable solvent. Add a catalytic amount of acid. Irradiate with microwaves to effect epoxide opening and subsequent intramolecular cyclization. Purify the resulting 3-amino-2,3-dihydrobenzofuran derivative.[2]

  • Step 5: Deprotection and Salt Formation: Perform deprotection and salt formation as described in Protocol 1.

Conclusion: A Promising New Avenue in Chiral Amine Synthesis

The novel organocatalytic route for the synthesis of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride presents a compelling alternative to established multi-step methods. Its one-pot nature, operational simplicity, and avoidance of heavy metal catalysts align well with the principles of green and efficient chemistry. While the established chemoenzymatic route, particularly the Sharpless epoxidation, offers excellent stereocontrol, the overall process is more laborious and may present challenges in scalability and cost-effectiveness for industrial applications.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a variety of factors, including the desired scale of production, cost considerations, and available expertise. However, the emergence of this novel organocatalytic method represents a significant advancement in the field and warrants serious consideration for the efficient and sustainable production of this important chiral building block.

References

  • Helgren, T. R., et al. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. Chemistry – A European Journal, 24(18), 4509-4514. [Link]

  • All-Puran, V., et al. (2017). Asymmetric Synthesis of 2,3-Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o-Quinone Methides. Chemistry – A European Journal, 23(22), 5137-5142. [Link]

Sources

A Comparative Guide to the Characterization of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-2,3-Dihydrobenzofuran-3-amine hydrochloride is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1] As with any active pharmaceutical ingredient (API), a thorough understanding and control of impurities are critical for ensuring drug safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the characterization of potential impurities in (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride, grounded in scientific principles and regulatory expectations.

The Imperative of Impurity Profiling

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2][3][4] Impurities can arise from various sources, including the synthetic route, degradation of the API, and storage conditions.[5] Their presence, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, a robust impurity characterization program is a non-negotiable aspect of drug development.

Potential Impurities in (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride

A comprehensive understanding of the synthetic pathway is the first step in predicting potential process-related impurities.[6] The synthesis of 2,3-dihydrobenzofurans can be achieved through various methods, each with its own set of potential byproducts.[7][8]

Common Classes of Impurities:

  • Starting Material and Intermediates: Unreacted starting materials and intermediates from the synthetic process are a common source of impurities.[6]

  • Enantiomeric Impurity: The (S)-enantiomer of 2,3-Dihydrobenzofuran-3-amine is a critical impurity to monitor due to potential differences in pharmacological activity and toxicity.

  • Diastereomers: If multiple chiral centers are present in the synthetic route, diastereomeric impurities may be formed.

  • Byproducts of the Reaction: Side reactions can lead to the formation of structurally related impurities.

  • Degradation Products: The amine and dihydrobenzofuran moieties may be susceptible to oxidation, hydrolysis, or other degradation pathways under certain storage conditions.[5]

Comparative Analysis of Analytical Techniques

A multi-faceted analytical approach is often necessary for the comprehensive characterization of impurities. The selection of appropriate techniques depends on the nature of the impurity and the required level of sensitivity and specificity.

Technique Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.High resolution, quantitative accuracy, well-established methods.May require derivatization for detection of compounds without a chromophore.Quantification of known and unknown impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass identification capabilities of MS.Provides molecular weight information for impurity identification, high sensitivity.[9][10]Ionization efficiency can vary between compounds, potentially affecting quantification.Identification of unknown impurities and confirmation of known impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent for volatile and semi-volatile impurities.[11]Requires derivatization for non-volatile compounds, potential for thermal degradation.Analysis of residual solvents and volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation without the need for reference standards, quantitative capabilities.[12][13][14]Lower sensitivity compared to MS, can be complex for mixture analysis without prior separation.Definitive structural identification of isolated impurities.
Chiral Chromatography (HPLC & GC) Separation of enantiomers using a chiral stationary phase.Direct separation and quantification of enantiomeric impurities.[15][16][17][18]Method development can be challenging, requires specialized columns.Determination of enantiomeric purity.
Capillary Electrophoresis (CE) Separation based on differential migration of charged species in an electric field.High efficiency, minimal sample and solvent consumption, orthogonal to HPLC.[19]Lower loading capacity, sensitivity can be lower than HPLC for some analytes.Chiral separations and analysis of charged impurities.[19]
Experimental Workflow for Impurity Characterization

A systematic approach is crucial for the successful identification and quantification of impurities. The following workflow outlines a typical strategy.

Impurity_Characterization_Workflow cluster_0 Initial Screening & Detection cluster_1 Identification cluster_2 Confirmation & Quantification API_Sample API Sample HPLC_DAD HPLC with Diode Array Detector (DAD) API_Sample->HPLC_DAD Inject Impurity_Detected Impurity Peak(s) Detected? HPLC_DAD->Impurity_Detected LC_MS LC-MS Analysis Impurity_Detected->LC_MS Yes No_Impurities No Significant Impurities Detected Impurity_Detected->No_Impurities No MW_Determination Determine Molecular Weight LC_MS->MW_Determination Propose_Structure Propose Putative Structure MW_Determination->Propose_Structure Isolation Preparative HPLC/SFC for Isolation Propose_Structure->Isolation NMR NMR Spectroscopy (1H, 13C, 2D) Isolation->NMR Structure_Confirmation Confirm Structure NMR->Structure_Confirmation Quantification Develop & Validate Quantitative HPLC Method Structure_Confirmation->Quantification

Caption: A typical workflow for the detection, identification, and quantification of impurities in a drug substance.

Detailed Experimental Protocols

1. HPLC Method for General Impurity Profiling

  • Rationale: A gradient reverse-phase HPLC method with UV detection is a robust starting point for separating the API from its potential impurities. The choice of a C18 column is standard for moderately polar compounds like the target analyte. A gradient elution is employed to ensure the separation of compounds with a range of polarities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 220 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

2. LC-MS Method for Impurity Identification

  • Rationale: Coupling the HPLC separation with a mass spectrometer allows for the determination of the molecular weight of eluted peaks, which is crucial for identifying unknown impurities. An electrospray ionization (ESI) source is suitable for polar molecules like amines.

  • Instrumentation: LC-MS system with an ESI source.

  • LC Conditions: Same as the HPLC method described above.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Scan Range: m/z 50-1000

3. Chiral HPLC Method for Enantiomeric Purity

  • Rationale: A chiral stationary phase is necessary to separate the (R) and (S) enantiomers. Polysaccharide-based chiral columns are widely used for their broad applicability.[15] Normal phase chromatography often provides better selectivity for chiral separations of amines.

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

4. NMR Spectroscopy for Structural Elucidation

  • Rationale: Once an impurity is isolated in sufficient quantity and purity, NMR spectroscopy provides definitive structural information.[12][13][14] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is typically required for complete structural assignment.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of TMS as an internal standard.

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two or three bonds.

Conclusion

The characterization of impurities in (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride is a critical component of ensuring its quality and suitability for use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques, guided by a thorough understanding of the synthetic process and potential degradation pathways, is essential for a comprehensive impurity profile. The methodologies and workflows presented in this guide provide a robust framework for researchers and drug development professionals to confidently assess the purity of this important pharmaceutical intermediate, ultimately contributing to the development of safer and more effective medicines.

References

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Available from: [Link]

  • Hauser, F. M., & Rhee, R. P. (1979). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Organic Chemistry, 44(13), 2236-2239. Available from: [Link]

  • Google Patents. (2016). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • MySkinRecipes. 2,3-Dihydrobenzofuran-3-amine hydrochloride. Available from: [Link]

  • Wang, Y., et al. (2022). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 27(19), 6523. Available from: [Link]

  • Sadeghipour, N., & Raofie, F. (2018). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Trends in Analytical Chemistry, 108, 134-151. Available from: [Link]

  • Amerigo Scientific. 2,3-Dihydro-1-benzofuran-3-amine hydrochloride. Available from: [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available from: [Link]

  • Agilent Technologies. (2023). Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis. Available from: [Link]

  • Noggle, F. T., & Clark, C. R. (1983). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Journal of Forensic Sciences, 28(3), 693-700. Available from: [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available from: [Link]

  • Bruker. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Available from: [Link]

  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713. Available from: [Link]

  • ResearchGate. (2019). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available from: [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available from: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • Moravek. (2021). Applications of NMR in Pharmaceutical Analysis. Available from: [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. Available from: [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available from: [Link]

  • LCGC International. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • Shimadzu. (2020). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. Available from: [Link]

  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. Available from: [Link]

  • Görög, S. (2007). Identification of Pharmaceutical Impurities. Current Pharmaceutical Analysis, 3(2), 97-112. Available from: [Link]

  • Research Journal of Pharmacy and Technology. (2012). Significance of Stability Studies on Degradation Product. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Scalable and Cost-Effective Synthesis of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

(R)-2,3-Dihydrobenzofuran-3-amine hydrochloride is a pivotal chiral intermediate in the synthesis of numerous pharmaceutical compounds. Its stereochemically defined structure is crucial for the efficacy and safety of the final active pharmaceutical ingredients (APIs). Consequently, the development of a scalable, cost-effective, and enantiomerically pure synthesis is of paramount importance in the pharmaceutical industry. This guide provides a comparative analysis of the prevalent synthetic strategies, offering insights into their scalability and economic viability, supported by experimental data and established methodologies.

Comparative Analysis of Synthetic Routes

The synthesis of enantiomerically pure (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride can be broadly categorized into two main strategies:

  • Classical Resolution of a Racemic Mixture: This traditional approach involves the synthesis of the racemic amine followed by separation of the desired (R)-enantiomer using a chiral resolving agent.

  • Asymmetric Synthesis: These more modern methods aim to directly synthesize the (R)-enantiomer, thereby avoiding the separation of a racemic mixture and the associated loss of 50% of the material.

  • Biocatalytic Approaches: Leveraging enzymes to perform key stereoselective transformations offers a green and highly efficient alternative.

The choice between these routes is often a trade-off between upfront development costs, material costs, operational complexity, and overall process efficiency.

Route 1: Classical Resolution

This method is often the initial choice for producing chiral compounds due to its straightforward conceptual basis.

Workflow:

Caption: Workflow for Classical Resolution.

Advantages:

  • Well-Established Technology: The principles of classical resolution are well-understood and widely practiced in the industry.

  • Lower Initial Development Cost: Compared to developing a novel asymmetric synthesis, identifying a suitable resolving agent can be faster and less resource-intensive.

Disadvantages:

  • Theoretical Maximum Yield of 50%: This is the most significant drawback, as the undesired (S)-enantiomer is typically discarded, effectively doubling the cost of the starting materials for the racemic amine.

  • Racemization and Recycling: To improve the economics, a subsequent process to racemize and recycle the unwanted (S)-enantiomer is often required. This adds extra steps, increasing operational costs and complexity.

  • Solvent Intensive: Fractional crystallization often requires large volumes of solvents, leading to higher costs and greater environmental impact.

Route 2: Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly, offering a more elegant and potentially more economical solution in the long run.

Workflow Example (Hypothetical Catalytic Approach):

Caption: Generalized Asymmetric Synthesis Workflow.

Key Asymmetric Strategies:

  • Catalytic Asymmetric Hydrogenation: This involves the reduction of a suitable prochiral precursor, such as an enamine or imine, using a chiral catalyst.

  • Asymmetric Amination: Introduction of the amine group onto the dihydrobenzofuran scaffold in a stereocontrolled manner.

  • Domino Annulation: A strategy using enantiopure chiral salicyl N-phosphonyl imines with bromo malonates has been reported for the synthesis of functionalized 2,3-dihydrobenzofuran derivatives.[1]

Advantages:

  • High Theoretical Yield: Potentially up to 100% yield of the desired enantiomer, significantly improving atom economy.

  • Reduced Waste: Eliminates the need to separate and discard the unwanted enantiomer.

  • Potentially Fewer Steps: A well-designed asymmetric synthesis can be more concise than a resolution-based route.

Disadvantages:

  • Higher Development Costs: Identifying and optimizing a suitable chiral catalyst or auxiliary can be time-consuming and expensive.

  • Cost of Chiral Catalysts/Reagents: Chiral ligands and catalysts, especially those based on precious metals like rhodium or iridium, can be costly. Catalyst recovery and recycling are often necessary for a cost-effective process.

  • Process Sensitivity: Asymmetric reactions can be sensitive to impurities and reaction conditions, requiring stringent process control.

Route 3: Biocatalytic Synthesis

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions.

Potential Biocatalytic Steps:

  • Kinetic Resolution of Racemic Amine: Using an enzyme (e.g., a lipase or acylase) to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted amines.

  • Asymmetric Reductive Amination: Employing a transaminase or imine reductase to convert a ketone precursor directly to the chiral amine.

  • Engineered Enzymes: A biocatalytic strategy using engineered myoglobins has been reported for the highly diastereo- and enantioselective construction of stereochemically rich 2,3-dihydrobenzofurans with excellent enantiopurity (>99.9% de and ee) and in high yields on a preparative scale.[2][3]

Advantages:

  • Exceptional Enantio- and Regioselectivity: Enzymes often provide unparalleled levels of stereocontrol.

  • Mild Reaction Conditions: Reactions are typically run in aqueous media at or near room temperature and atmospheric pressure, reducing energy consumption and the need for specialized equipment.

  • Environmentally Friendly: Biocatalytic processes are generally considered "greener" due to the use of biodegradable catalysts and the reduction of hazardous waste.

Disadvantages:

  • Enzyme Cost and Stability: The cost of the enzyme and its stability under process conditions can be a concern. However, enzyme immobilization and recycling can mitigate these costs.

  • Substrate Scope: Enzymes can have a limited substrate scope, requiring screening to find a suitable biocatalyst.

  • Downstream Processing: Separation of the product from the aqueous reaction medium and residual enzyme can sometimes be challenging.

Quantitative Comparison

ParameterClassical ResolutionAsymmetric SynthesisBiocatalytic Synthesis
Theoretical Max. Yield 50% (without racemization)~100%~100% (for asym. synthesis) or 50% (for kinetic resolution)
Atom Economy LowHighHigh
Development Cost Low to MediumHighMedium to High
Raw Material Cost High (due to 50% loss)Medium to High (chiral catalysts)Medium (enzyme cost)
Operational Complexity Medium (crystallization)High (sensitive reactions)Medium (enzyme handling)
Environmental Impact High (solvent usage)Medium (metal catalysts)Low (aqueous media)

Experimental Protocols

Protocol 1: Representative Classical Resolution

Objective: To resolve racemic 2,3-dihydrobenzofuran-3-amine using (+)-tartaric acid.

Materials:

  • Racemic 2,3-dihydrobenzofuran-3-amine

  • (+)-Tartaric acid

  • Methanol

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve racemic 2,3-dihydrobenzofuran-3-amine (1.0 eq) in methanol.

  • Add a solution of (+)-tartaric acid (0.5 eq) in methanol. The half-equivalent is crucial as the amine is basic and will react with the dicarboxylic acid.

  • Heat the mixture to reflux to ensure complete salt formation, then allow it to cool slowly to room temperature to facilitate fractional crystallization.

  • Collect the precipitated diastereomeric salt by filtration. This salt should be enriched in the (R)-amine-(+)-tartrate.

  • Recrystallize the salt from fresh methanol to improve diastereomeric purity.

  • Suspend the resolved salt in water and basify with a NaOH solution to liberate the free amine.

  • Extract the (R)-2,3-dihydrobenzofuran-3-amine into diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the free amine in a suitable solvent (e.g., isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt.

  • Collect the (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride by filtration and dry under vacuum.

Conclusion and Recommendation

For large-scale, cost-effective production of (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride, asymmetric synthesis and biocatalytic routes are demonstrably superior to classical resolution .

  • For established, high-volume manufacturing, investing in the development of a robust asymmetric synthesis is often the most economically viable path. The high yields and atom economy can lead to significant cost savings in raw materials and waste disposal, offsetting the initial investment in catalyst screening and process optimization.

  • Biocatalytic methods represent the future of sustainable and efficient chiral amine synthesis.[2][3] The exceptional selectivity and mild reaction conditions are highly advantageous. As enzyme engineering and immobilization technologies continue to advance, the cost and stability concerns are becoming less of a barrier, making this a highly attractive option for both new and existing processes.

While classical resolution may be suitable for initial lab-scale synthesis or when development timelines are extremely short, it is not a competitive strategy for long-term, scalable production due to its inherent 50% yield limitation.

References

  • Charrier, C., & Bertrand, P. (2011). Resolution of 2,3-dihydro-benzofuran-3-ols. Journal of Chemical Sciences, 123(4), 459–466. [Link]

  • Vargas, D. A., Khade, R. L., Zhang, Y., & Fasan, R. (2019). Biocatalytic Strategy for Highly Diastereo- and Enantioselective Synthesis of 2,3-Dihydrobenzofuran-Based Tricyclic Scaffolds. Angewandte Chemie International Edition, 58(30), 10148–10152. [Link]

  • Helgren, T. R., Al-Huniti, M. H., & Ashfeld, B. L. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. ACS Combinatorial Science, 20(4), 223–230. [Link]

  • Li, G., Ma, L., & Wang, J. (2017). Asymmetric Synthesis of 2,3-Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o-Quinone Methides. Chemistry – A European Journal, 23(22), 5137-5142. [Link]

  • Wu, L., Li, L., Zhang, H., Gao, H., Zhou, Z., & Yi, W. (2021). A unique Rh(III)-catalyzed C–H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. Organic Letters, 23(10), 3844–3849. [Link]

  • Zhang, J., et al. (2017). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. Organic & Biomolecular Chemistry, 15(3), 549-555. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: (R)-2,3-Dihydrobenzofuran-3-amine Hydrochloride

[1][2]

Executive Summary & Hazard Profile

Substance: (R)-2,3-Dihydrobenzofuran-3-amine hydrochloride CAS: 860689-81-2 (Generic/Racemic ref: 42933-43-7) Physical State: Solid (Crystalline Powder)[1][2]

As a chiral amine hydrochloride salt, this compound presents a distinct risk profile compared to its free-base liquid counterparts.[2] While the salt form reduces volatility, it increases the risk of inhalation of fine particulates and contact dermatitis . In the absence of comprehensive toxicological data for this specific enantiomer, we apply the Precautionary Principle , treating it as a high-potency pharmaceutical intermediate.[2]

Primary Hazard Classifications (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[1][2]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2][3]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)[1][2]

  • STOT-SE: Category 3 (May cause respiratory irritation)[1][2]

Risk Assessment & Engineering Controls

Before donning PPE, you must validate your engineering controls.[2] PPE is the last line of defense, not the first.

  • Primary Containment: All open handling (weighing, transfer) must occur within a certified chemical fume hood or a powder containment balance enclosure .[2]

  • Face Velocity Check: Ensure hood operates at 80–100 fpm (0.4–0.5 m/s) .

  • Static Hazard: Amine salts are often hygroscopic and prone to static charge.[2] Use an ionizing blower during weighing to prevent "fly-away" powder, which defeats respiratory protection.[2]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the chemical resistance of nitrile against organic amines and the particulate nature of the salt.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 Respirator (Minimum) Upgrade to P100 or PAPR for quantities >10gThe HCl salt forms fine dust.[1][2] Standard surgical masks offer zero protection against chemical particulates.[2]
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient.[2] Amine salts are corrosive to mucous membranes; a seal against the face is required to prevent dust entry.
Dermal (Hands) Double Nitrile Gloves Inner: 4 mil (0.10 mm) Outer:[1][2] 5-8 mil (0.12-0.20 mm)Why Nitrile? Latex is permeable to many organic amines.[1][2] Why Double? The outer glove is sacrificial. Change immediately upon contamination.[2][4]
Body Lab Coat (Tyvek® preferred) Standard cotton coats can retain dust.[2] A disposable Tyvek sleeve or coat prevents cross-contamination to street clothes.[2]

Operational Workflow: Step-by-Step

Phase A: Pre-Handling Setup
  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.[2]

  • Workspace Prep: Line the fume hood surface with an absorbent, plastic-backed bench liner.[2] This captures spilled powder and simplifies cleanup.[2]

  • Balance Check: Verify the balance is stable and the draft shield is effective.

Phase B: Active Handling (Weighing & Transfer)[1][2]
  • Anti-Static Measure: Position an ionizing bar or gun near the weighing boat.[2]

  • Transfer: Use a disposable spatula.[2] Do not reuse spatulas to avoid cross-contamination.[2]

  • Container Hygiene: Wipe the exterior of the reagent bottle with a dry Kimwipe before returning it to storage. This prevents "ring" formation of salt on the shelf.

Phase C: Decontamination & Cleanup

CRITICAL: Do not use water initially if the spill is large, as it may spread the amine salt.

  • Dry Clean: Gently sweep up bulk powder using a brush and pan dedicated to hazardous waste.[2]

  • Wet Clean: Wipe the surface with a paper towel dampened with dilute acetic acid (1-5%) or simple soap and water.[2]

    • Note: Avoid using bleach (sodium hypochlorite) on amine spills. Hypochlorites can react with amines to form chloramines, which are toxic gases.[2]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring a self-validating safety loop.

SafetyProtocolcluster_checkSelf-Validation LoopStartStart: Risk AssessmentCheckStateCheck Physical State(Solid/Salt)Start->CheckStateHazardIdentify Hazards:Irritant, Dust, CorrosiveCheckState->HazardEngineeringEngineering Controls:Fume Hood (Face Velocity >80fpm)Hazard->EngineeringEngineering->EngineeringFail CheckPPE_SelectPPE Selection:Double Nitrile, Goggles, N95Engineering->PPE_SelectEngineering->PPE_SelectPass CheckHandlingActive Handling:Use Anti-Static GunContain DustPPE_Select->HandlingDisposalDisposal:Segregate from OxidizersNo Bleach CleanupHandling->Disposal

Caption: Operational safety workflow for handling (R)-2,3-Dihydrobenzofuran-3-amine HCl, emphasizing the dependency of PPE on successful engineering controls.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Brush off loose powder before washing.[2] Rinse with copious water for 15 minutes.

  • Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids.[2] Do not rub eyes , as crystals can scratch the cornea.

Disposal Protocols

Dispose of this material as Hazardous Chemical Waste .

  • Waste Stream: Solid Toxic/Irritant.[2]

  • Segregation: Keep separate from oxidizing agents (e.g., nitrates, peroxides) to prevent exothermic reactions.[2]

  • Labeling: Clearly label as "Amine Hydrochloride Salt – Toxic/Irritant."

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment - 29 CFR 1910.132.[2] United States Department of Labor. Available at: [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[2] Available at: [Link]

  • PubChem. Compound Summary: 2,3-Dihydrobenzofuran-3-amine hydrochloride.[1][2][5][6] National Library of Medicine. Available at: [Link][1][2]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.